molecular formula C11H12N2O2 B1602036 Ethyl 5-methyl-1H-indazole-3-carboxylate CAS No. 1908-01-6

Ethyl 5-methyl-1H-indazole-3-carboxylate

Cat. No.: B1602036
CAS No.: 1908-01-6
M. Wt: 204.22 g/mol
InChI Key: ANFMPWOIOOOXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-methyl-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-7(2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFMPWOIOOOXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506971
Record name Ethyl 5-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1908-01-6
Record name Ethyl 5-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-methyl-1H-indazole-3-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 5-methyl-1H-indazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in numerous biologically active molecules. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering a detailed exploration of synthetic methodologies, mechanistic insights, and practical experimental protocols. Our focus is on providing a narrative that explains the causality behind experimental choices, ensuring both scientific accuracy and field-proven applicability.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole ring system is a bicyclic heteroaromatic structure that has garnered substantial attention from the medicinal chemistry community. Its unique arrangement of nitrogen atoms allows it to act as a versatile pharmacophore, capable of engaging in various biological interactions. Consequently, indazole derivatives have been successfully developed into drugs for a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

This compound serves as a crucial building block for the synthesis of more complex and potent pharmaceutical agents. The ester functionality at the 3-position provides a convenient handle for further chemical modification, such as amidation or reduction, while the methyl group at the 5-position allows for modulation of lipophilicity and metabolic stability. A robust and scalable synthesis of this intermediate is therefore of paramount importance for drug discovery programs.

Primary Synthetic Pathway: Diazotization and Cyclization of o-Aminophenylacetate Derivatives

One of the most efficient and scalable methods for constructing the indazole-3-carboxylate core involves the diazotization and subsequent intramolecular cyclization of an ortho-aminophenylacetate precursor. This strategy offers excellent control over regiochemistry and often proceeds in high yield, making it an attractive choice for industrial applications.[1]

The overall transformation is outlined below:

G SM Ethyl 2-amino-5-methylphenylacetate INT In situ Diazonium Salt SM->INT t-BuONO or NaNO₂ / H⁺ (Diazotization) Product This compound INT->Product Intramolecular Cyclization

Caption: High-level overview of the primary synthesis pathway.

Mechanistic Rationale

The success of this pathway hinges on a well-understood sequence of classic organic reactions. The process is initiated by the conversion of the primary aromatic amine to a diazonium salt, a potent electrophile.

  • Diazotization: The starting material, ethyl 2-amino-5-methylphenylacetate, is treated with a nitrosating agent. In acidic media, sodium nitrite (NaNO₂) is commonly used, while in non-aqueous conditions, alkyl nitrites like tert-butyl nitrite (t-BuONO) are preferred. The amine attacks the nitrosonium ion (or its carrier) to form an N-nitrosoamine, which then tautomerizes and eliminates water to generate the diazonium salt. This intermediate is typically not isolated due to its inherent instability.[2][3]

  • Intramolecular Cyclization: The key ring-forming step occurs immediately following diazotization. The methylene carbon positioned alpha to the ester carbonyl is sufficiently acidic to be deprotonated (or exist in its enol form), creating a nucleophilic center. This nucleophile then attacks the terminal nitrogen of the proximate diazonium group, displacing dinitrogen gas and forming the new N-C bond that closes the pyrazole ring of the indazole system. The reaction is driven thermodynamically by the formation of the stable aromatic indazole ring and the irreversible loss of nitrogen gas.

The detailed mechanism is visualized below:

G cluster_0 Mechanism of Diazotization and Cyclization A Start: Ethyl 2-amino-5-methylphenylacetate B Diazonium Intermediate A->B 1. Diazotization (NaNO₂, H⁺) C Carbanion/Enolate Intermediate B->C 2. Deprotonation (α-carbon) D Cyclized Intermediate C->D 3. Intramolecular Attack (Ring Closure) E Product: This compound D->E 4. Tautomerization & Aromatization (-H⁺)

Caption: Stepwise mechanism for the formation of the indazole ring.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for this class of transformation.[1]

Materials:

  • Ethyl 2-amino-5-methylphenylacetate

  • tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO₂)

  • Acetic Acid or Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 2-amino-5-methylphenylacetate (1.0 eq). Dissolve the starting material in a suitable solvent such as acetic acid or ethanol (approx. 0.1-0.5 M concentration).

  • Diazotization: Cool the solution in an ice bath if using NaNO₂/acid, or maintain at room temperature for t-BuONO. Slowly add the diazotizing agent (1.1-1.5 eq) dropwise over 15-30 minutes. The addition of t-BuONO can cause a mild exotherm.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[1]

  • Workup: Once the reaction is complete, carefully quench any excess nitrosating agent if necessary. Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Extraction: Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate to afford this compound as a solid.

Alternative Synthetic Strategies

While the diazotization/cyclization route is highly effective, other methods exist for the synthesis of substituted indazoles, which may be advantageous depending on the availability of starting materials.

The Japp-Klingemann Reaction

A classical approach to forming the requisite arylhydrazone intermediate for indazole synthesis is the Japp-Klingemann reaction.[4][5][6] This involves:

  • Diazotization of an aniline (in this case, 4-methylaniline).

  • Coupling the resulting diazonium salt with a β-ketoester (e.g., ethyl acetoacetate).

  • The intermediate undergoes hydrolytic cleavage of the acetyl group to yield the arylhydrazone of ethyl glyoxylate.

  • Finally, an acid-catalyzed intramolecular cyclization (analogous to a Fischer Indole Synthesis) onto the aromatic ring furnishes the indazole core.[7][8]

This multi-step process, while robust, can sometimes be lower yielding and require harsher acidic conditions for the final cyclization compared to the more direct route described in Section 2.

G A 4-Methylaniline B 4-Methylbenzenediazonium Salt A->B NaNO₂, HCl D Arylhydrazone Intermediate B->D Japp-Klingemann Coupling & Cleavage C Ethyl Acetoacetate C->D Japp-Klingemann Coupling & Cleavage E This compound D->E Fischer-type Cyclization (H⁺)

Caption: Japp-Klingemann pathway for indazole synthesis.

Data Summary

The choice of synthetic route is often guided by factors such as yield, purity, scalability, and cost of starting materials. The direct cyclization method from o-aminophenylacetates is generally preferred for its efficiency.

ParameterPathway 2: Direct CyclizationPathway 3.1: Japp-Klingemann
Starting Materials Ethyl 2-amino-5-methylphenylacetate, Alkyl Nitrite4-Methylaniline, Ethyl Acetoacetate, NaNO₂
Number of Steps 1 (one-pot)2-3 steps
Typical Yield High (often >85%)[1]Moderate to Good
Reaction Conditions Mild (often room temp.)Low temp. diazotization; acidic, heated cyclization
Key Advantage High efficiency, operational simplicityUse of simple, readily available bulk starting materials
Reference [1][5][8]

Conclusion

The synthesis of this compound is most effectively achieved via the one-pot diazotization and intramolecular cyclization of ethyl 2-amino-5-methylphenylacetate. This method stands out for its operational simplicity, mild reaction conditions, and high yields, making it highly suitable for applications in drug discovery and development where rapid, reliable access to key intermediates is essential. Understanding the underlying mechanisms of this and alternative pathways, such as the Japp-Klingemann reaction, empowers chemists to troubleshoot and optimize syntheses for the efficient production of this valuable chemical building block.

References

Ethyl 5-methyl-1H-indazole-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-methyl-1H-indazole-3-carboxylate

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutic agents.[1] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1]

Within this important class of molecules, this compound (CAS No: 1908-01-6) serves as a pivotal starting material and synthetic intermediate.[2][3] Its structure combines the biologically active indazole core with a reactive ester functional group at the 3-position and a methyl group at the 5-position, which can influence molecular interactions and metabolic stability. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical role in the landscape of modern drug discovery.

PART 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research.

Physicochemical Properties

The physical characteristics of this compound define its handling, storage, and behavior in various solvent systems.

PropertyValueSource(s)
CAS Number 1908-01-6[2][3][4]
Molecular Formula C₁₁H₁₂N₂O₂[2][4]
Molecular Weight 204.23 g/mol [2][4]
Appearance Solid (form may vary) (Parent Acid)
Melting Point Data not consistently available; parent acid melts at 285-290 °C.N/A
Boiling Point Predicted: ~326.5 °C[5] (N-methyl isomer)
Purity Typically ≥97%[4]
Spectroscopic Signature

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics for this compound, inferred from foundational principles and data on analogous structures.[6][7][8]

TechniqueExpected Signature
¹H NMR ~13.0-14.0 ppm (s, 1H): Labile N-H proton of the indazole ring. ~7.0-8.2 ppm (m, 3H): Protons on the benzene ring. ~4.4-4.6 ppm (q, 2H): Methylene (-CH₂-) protons of the ethyl ester. ~2.4-2.5 ppm (s, 3H): Methyl (-CH₃) protons at the 5-position. ~1.4-1.5 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl ester.
¹³C NMR ~162-164 ppm: Carbonyl carbon (C=O) of the ester. ~140-145 ppm: Quaternary carbons of the indazole ring. ~110-130 ppm: Aromatic carbons of the benzene ring. ~61-62 ppm: Methylene carbon (-CH₂-) of the ethyl ester. ~21-22 ppm: Methyl carbon (-CH₃) at the 5-position. ~14-15 ppm: Methyl carbon (-CH₃) of the ethyl ester.
IR (Infrared) ~3300-3100 cm⁻¹: N-H stretching vibration. ~3000-2900 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1720-1700 cm⁻¹: C=O stretching of the ester. ~1620-1450 cm⁻¹: C=C and C=N stretching of the aromatic rings.
Mass Spec (MS) m/z ~204.09: Molecular ion peak [M]⁺. Fragmentation: Loss of the ethoxy group (-OC₂H₅) to give a fragment around m/z 159.

PART 2: Synthesis and Derivatization Strategies

The utility of this compound is intrinsically linked to its synthesis and its capacity for further chemical transformation.

Core Synthesis Pathways

The synthesis of the indazole-3-carboxylate core can be approached through several established routes. The choice of method often depends on the availability of starting materials and the desired scale.

cluster_0 Synthetic Approaches cluster_1 Alternative Routes A 5-Methyl-1H-indazole- 3-carboxylic acid D Ethyl 5-methyl-1H-indazole- 3-carboxylate A->D Fischer Esterification B Ethanol (Solvent/Reagent) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Substituted Hydrazones + Arynes F Cyclization E->F F->D G Tetrahydro-indazole Precursors H Aromatization (Pd/C) G->H H->D caption Key Synthetic Pathways

Caption: Overview of primary and alternative synthetic routes.

One of the most direct methods is the Fischer esterification of the parent carboxylic acid.

Protocol: Synthesis via Fischer Esterification This protocol is adapted from general esterification procedures for indazole carboxylic acids.[9][10]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq).

  • Reagents: Add a sufficient volume of absolute ethanol to fully dissolve or suspend the starting material (e.g., 10 mL per gram).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (typically 2-5 mol%).[10]

  • Reaction: Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: A precipitate of the product should form. If not, extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc).

  • Purification: Collect the solid product by filtration or concentrate the combined organic extracts under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reactivity and Key Derivatizations

The true power of this molecule lies in its potential for derivatization, enabling the creation of large compound libraries for drug discovery.

Core This compound N_H N1-H Position Core->N_H Site 1 Ester Ester Group (C3) Core->Ester Site 2 Ring Aromatic Ring (C4, C6, C7) Core->Ring Site 3 Alkylation N-Alkylation / N-Acylation N_H->Alkylation Hydrolysis Hydrolysis Ester->Hydrolysis Amidation Amidation Ester->Amidation EAS Electrophilic Aromatic Substitution Ring->EAS caption Key Reactivity Sites

Caption: Major sites of reactivity for chemical modification.

  • N1-Alkylation/Acylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH), followed by reaction with an alkyl or acyl halide. This is a common strategy for introducing diverse side chains.[11] Studies have shown that N1-acylated derivatives exhibit potent anti-arthritic effects.[12]

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or LiOH in a water/THF mixture) to yield the corresponding 5-methyl-1H-indazole-3-carboxylic acid. This acid is a crucial intermediate for amide coupling reactions.

  • Amidation: The carboxylic acid obtained from hydrolysis can be coupled with a wide variety of amines to form amides. Standard coupling reagents like EDC/HOBT or HATU are effective for this transformation.[9][13] This is one of the most powerful methods for generating molecular diversity from the indazole scaffold.

Protocol: Synthesis of an Indazole-3-Carboxamide Derivative This is a general procedure for amide bond formation from the corresponding carboxylic acid.[13]

  • Activation: Dissolve 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).

  • Coupling Agents: Add a coupling agent such as EDC·HCl (1.2 eq) and an activator like HOBT (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Base: Add a non-nucleophilic base, such as triethylamine (TEA) or DIPEA (2.0-3.0 eq).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude amide can be purified by column chromatography or recrystallization.

PART 3: Applications in Medicinal Chemistry

The indazole core is a validated pharmacophore, and this compound is a key player in accessing this chemical space. It serves as a foundational building block for synthesizing compounds aimed at various therapeutic targets.[14][15]

The general workflow in a drug discovery program often involves using this core to generate a library of diverse analogs for screening.

A Ethyl 5-methyl-1H- indazole-3-carboxylate B Hydrolysis A->B C 5-Methyl-1H-indazole- 3-carboxylic acid B->C D Amide Coupling (Amine Library R-NH₂) C->D E Library of Indazole-3-Carboxamides D->E F High-Throughput Screening (HTS) E->F G Hit Identification F->G H Lead Optimization G->H caption Drug Discovery Workflow

Caption: Role as a building block in a typical drug discovery cascade.

  • Anti-inflammatory Agents: As mentioned, N1-substituted derivatives have been investigated for anti-arthritic properties, suggesting a role in modulating inflammatory pathways.[12]

  • Oncology: The indazole scaffold is present in numerous kinase inhibitors used in cancer therapy, such as Pazopanib.[1] this compound provides a versatile platform for creating novel compounds targeting protein kinases.

  • Synthetic Cannabinoids: The direct alkylation of indazole-3-carboxylic acids is a known method for preparing certain classes of synthetic cannabinoids, highlighting the molecule's relevance in both pharmaceutical and forensic chemistry.[11]

Safety and Handling

While specific safety data for this exact compound is limited, related indazole carboxylic acids are classified with the GHS07 pictogram, indicating potential for skin and eye irritation.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable building block for the synthesis of novel, biologically active molecules. For researchers and drug development professionals, a thorough understanding of this scaffold's chemistry is essential for unlocking its full potential in the ongoing quest for new and effective therapeutics.

References

An In-Depth Technical Guide to Investigating the Mechanism of Action of Ethyl 5-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Indazole Scaffold - A Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its remarkable ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Indazole-containing compounds have been successfully developed into therapeutic agents for various diseases, including cancer, inflammation, and cardiovascular disorders.[1][3] Notably, several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its significance in modern oncology.[1][4]

Ethyl 5-methyl-1H-indazole-3-carboxylate belongs to this promising class of molecules. While extensive research has been conducted on various indazole derivatives, the specific mechanism of action for this particular compound remains to be fully elucidated. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate and characterize the biological activities and molecular mechanisms of this compound. We will proceed with a logical, multi-tiered experimental approach, starting from broad phenotypic screening and culminating in specific target validation and in vivo efficacy studies.

Part 1: Initial Biological Characterization and Phenotypic Screening

The first step in elucidating the mechanism of action of a novel compound is to determine its primary biological effects at a cellular or organismal level. Given the known activities of the indazole class, we will initially screen for anti-inflammatory, cytotoxic, and antimicrobial properties.

Anti-inflammatory Activity Assessment

Many indazole derivatives have demonstrated potent anti-inflammatory effects.[3][5] A standard and reliable method to assess this is the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Pre-treat the cells with the compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the production of nitric oxide, a key inflammatory mediator, in the culture supernatant using the Griess reagent.

  • Cell Viability Assay: Concurrently, perform an MTT assay to assess cell viability and rule out cytotoxicity-mediated effects.

  • Data Analysis: Calculate the IC50 value for NO inhibition.

Cytotoxicity Screening Against Cancer Cell Lines

The indazole scaffold is a cornerstone of many anti-cancer drugs.[6][7] Therefore, evaluating the cytotoxic potential of this compound against a panel of human cancer cell lines is a critical step.

  • Cell Lines: Utilize a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).

  • Cell Seeding: Seed the cells in 96-well plates at their optimal densities and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted this compound (0.1 to 100 µM) for 72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Workflow for Initial Biological Screening

G cluster_0 Initial Biological Characterization Compound This compound Screening Phenotypic Screening Compound->Screening AntiInflammatory Anti-inflammatory Assay (RAW 264.7 + LPS) Screening->AntiInflammatory Cytotoxicity Cytotoxicity Assay (Cancer Cell Line Panel) Screening->Cytotoxicity Antimicrobial Antimicrobial Assay (Bacteria & Fungi Panel) Screening->Antimicrobial G cluster_1 Target Identification & Validation KinaseScreen Broad Kinase Panel Screening HitKinases Identify Hit Kinases (>50% Inhibition) KinaseScreen->HitKinases IC50 Determine IC50 Values (Dose-Response) HitKinases->IC50 CETSA Cellular Thermal Shift Assay (CETSA) IC50->CETSA TargetEngagement Confirm Target Engagement in Cells CETSA->TargetEngagement G cluster_2 Signaling Pathway Analysis WesternBlot Western Blot Analysis Phospho Analyze Phosphorylation of Downstream Substrates WesternBlot->Phospho PathwayMapping Map Affected Signaling Pathways Phospho->PathwayMapping RNASeq RNA Sequencing (RNA-Seq) GeneExpression Profile Changes in Gene Expression RNASeq->GeneExpression GeneExpression->PathwayMapping

References

The Architectural Versatility of 1H-Indazole-3-Carboxylate Esters: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] Among its derivatives, 1H-indazole-3-carboxylate esters have emerged as a particularly fruitful area of research, serving as versatile intermediates and pharmacophores in the development of novel therapeutics.[4][5] This technical guide provides a comprehensive literature review of 1H-indazole-3-carboxylate esters, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic intricacies, explore the vast landscape of their biological activities, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document aims to be an invaluable resource, bridging fundamental chemistry with practical application in the quest for next-generation pharmaceuticals.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][2] The 1H-tautomer is generally the more thermodynamically stable and, consequently, the more prevalent form.[1] This structural motif is found in a variety of synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[1][6] The ability of the indazole nucleus to mimic purine bases like adenine and guanine allows for interactions with various biopolymers, contributing to its diverse biological profile.[7]

The introduction of a carboxylate ester at the 3-position of the 1H-indazole ring provides a crucial handle for synthetic elaboration. This functional group not only influences the electronic properties of the indazole core but also serves as a key anchoring point for the introduction of diverse substituents, enabling the systematic exploration of chemical space in drug discovery campaigns.[4][8]

Synthetic Strategies for 1H-Indazole-3-Carboxylate Esters

The efficient construction of the 1H-indazole-3-carboxylate core is paramount for its application in medicinal chemistry. Several synthetic routes have been developed, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Classical and Modern Synthetic Approaches

Historically, the synthesis of indazoles dates back to the work of Emil Fischer in the late 19th century.[3] Modern methodologies have significantly expanded the synthetic chemist's toolbox, offering milder reaction conditions and greater functional group tolerance. Some of the prominent strategies include:

  • Cyclization of o-hydrazino cinnamic acid derivatives: This is one of the earliest reported methods for indazole synthesis.[3]

  • [3+2] Cycloaddition of diazo compounds with benzynes: This approach provides a powerful and efficient route to substituted indazoles.[9][10] Benzyne, a highly reactive intermediate, can be generated in situ from various precursors and reacts with diazo compounds to form the indazole ring.[10]

  • Intramolecular C-H Bond Amination: Recent advances have demonstrated the utility of transition-metal-mediated reactions, such as the silver(I)-mediated intramolecular oxidative C-H bond amination, for the synthesis of 1H-indazoles.[11]

  • From Isatin: Isatin can be hydrolyzed and subsequently cyclized to form indazole-3-carboxylic acid, which can then be esterified.[12]

The following diagram illustrates a generalized workflow for the synthesis and derivatization of 1H-indazole-3-carboxylate esters.

synthesis_workflow General Synthetic and Derivatization Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction Various Precursors 1H-Indazole-3-carboxylic Acid 1H-Indazole-3-carboxylic Acid Cyclization Reaction->1H-Indazole-3-carboxylic Acid Esterification Esterification 1H-Indazole-3-carboxylic Acid->Esterification Alcohol, Acid Catalyst 1H-Indazole-3-carboxylate Ester 1H-Indazole-3-carboxylate Ester Esterification->1H-Indazole-3-carboxylate Ester N1-Alkylation/Arylation N1-Alkylation/Arylation 1H-Indazole-3-carboxylate Ester->N1-Alkylation/Arylation Alkyl/Aryl Halides Amide Coupling Amide Coupling 1H-Indazole-3-carboxylate Ester->Amide Coupling Hydrolysis then Amine Coupling Ring Functionalization Ring Functionalization 1H-Indazole-3-carboxylate Ester->Ring Functionalization e.g., Halogenation Final Bioactive Compounds Final Bioactive Compounds N1-Alkylation/Arylation->Final Bioactive Compounds Amide Coupling->Final Bioactive Compounds Ring Functionalization->Final Bioactive Compounds

Caption: General workflow for synthesis and derivatization.

Representative Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate

This protocol is a generalized representation based on common synthetic methodologies.

Materials:

  • Appropriate starting materials (e.g., 2-azidophenylacetic acid derivative or a suitable precursor for benzyne generation and a diazoester).

  • Reaction solvent (e.g., anhydrous acetonitrile, DMF).

  • Reagents for cyclization (e.g., cesium fluoride for benzyne generation).

  • Ethyl alcohol.

  • Acid catalyst (e.g., sulfuric acid).

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate, ethyl acetate, magnesium sulfate, silica gel).

Procedure:

  • Cyclization to form 1H-indazole-3-carboxylic acid:

    • In a flame-dried flask under an inert atmosphere, dissolve the starting material in the appropriate solvent.

    • Add the cyclization reagents portion-wise at a controlled temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by chromatography or recrystallization to obtain pure 1H-indazole-3-carboxylic acid.

  • Esterification:

    • Dissolve the purified 1H-indazole-3-carboxylic acid in an excess of ethyl alcohol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Once the reaction is complete, cool to room temperature and neutralize the acid.

    • Remove the excess alcohol under reduced pressure.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield the crude ethyl 1H-indazole-3-carboxylate.

    • Purify the product by column chromatography or recrystallization.[13]

The Broad Spectrum of Biological Activity

1H-indazole-3-carboxylate esters and their derivatives, particularly the corresponding amides, have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug development in various therapeutic areas.

Anticancer Activity

The indazole core is a key feature in several approved anticancer drugs, such as Niraparib and Pazopanib.[1] Derivatives of 1H-indazole-3-carboxylate have been extensively investigated for their potential as anticancer agents. For instance, they have been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[14] Some derivatives have also shown potential in targeting tumor progression and metastasis.[15]

Anti-inflammatory Properties

Chronic inflammation is implicated in a wide array of diseases.[7] 1H-indazole-3-carboxylate derivatives have been shown to possess anti-inflammatory properties.[6] One mechanism of action for some indazole-3-carboxamides is the inhibition of calcium-release activated calcium (CRAC) channels, which play a critical role in the activation of mast cells, key players in inflammatory responses.[16][17]

Kinase Inhibition

Protein kinases are a major class of drug targets. The 1H-indazole-3-carboxamide scaffold has been successfully employed to develop potent and selective kinase inhibitors.[14] For example, derivatives have been designed to target p21-activated kinase 1 (PAK1), which is associated with tumor progression.[15]

The following table summarizes the biological activities of selected 1H-indazole-3-carboxylate derivatives and their amides.

Compound ClassTarget/ActivityPotency (IC50/EC50)Reference
1H-Indazole-3-carboxamidesPAK1 Inhibition9.8 nM (for compound 30l)[15]
1H-Indazole-3-carboxamidesCRAC Channel BlockadeSub-µM (for compound 12d)[16][17]
3-Substituted 1H-indazolesIDO1 Enzyme Inhibition720 nM (for compound 121)[1]
2H-Indazole-3-carboxamidesProstanoid EP4 Receptor Antagonism3106 nM (for compound 1)[18]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into clinical candidates. For 1H-indazole-3-carboxylate derivatives, SAR studies have revealed key structural features that govern their biological activity.

A critical finding in the development of CRAC channel blockers is the importance of the regiochemistry of the amide linker. The indazole-3-carboxamide linkage (-CO-NH-Ar) was found to be essential for activity, while the reverse amide isomer was inactive.[16][17] This highlights the specific spatial arrangement required for effective interaction with the biological target.

The following diagram illustrates the key SAR points for 1H-indazole-3-carboxamides as CRAC channel blockers.

Caption: Key structure-activity relationship insights. Note: A placeholder image is used in the DOT script. In a real-world application, a chemical structure would be depicted.

Future Perspectives and Conclusion

1H-indazole-3-carboxylate esters represent a privileged and highly versatile scaffold in medicinal chemistry. Their synthetic accessibility, coupled with the broad range of biological activities exhibited by their derivatives, ensures their continued relevance in drug discovery. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation therapeutics based on this remarkable heterocyclic core. The insights provided in this technical guide are intended to empower researchers to further unlock the therapeutic potential of this important class of compounds.

References

Methodological & Application

The Versatility of Ethyl 5-methyl-1H-indazole-3-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-indazole scaffold is a prominent member of this elite group, often referred to as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This bicyclic heteroaromatic system, an isostere of indole, offers a unique combination of hydrogen bonding capabilities, aromatic stacking interactions, and structural rigidity, making it an ideal template for designing potent and selective modulators of protein function. The strategic functionalization of the indazole core has led to the discovery of numerous clinical candidates and approved drugs targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[2]

Within this important class of compounds, Ethyl 5-methyl-1H-indazole-3-carboxylate stands out as a particularly valuable and versatile starting material. The ethyl ester at the 3-position provides a convenient handle for further chemical elaboration, most notably for the synthesis of a diverse library of carboxamides. The methyl group at the 5-position can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This application note will provide a comprehensive overview of the utility of this compound in medicinal chemistry, complete with detailed synthetic protocols and an exploration of its role in the development of targeted therapies.

Synthetic Pathways to this compound

The efficient synthesis of the indazole core is a critical first step in harnessing its therapeutic potential. The Japp-Klingemann reaction, followed by a Fischer-type cyclization, is a classical and reliable method for the preparation of indazole-3-carboxylic acid esters.[3][4] This approach offers a convergent and adaptable route to a variety of substituted indazoles.

Conceptual Synthetic Workflow

The overall synthetic strategy involves the reaction of a diazonium salt derived from a substituted aniline with a β-ketoester, leading to a hydrazone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to form the indazole ring system.

Synthesis_Workflow A p-Toluidine B Diazonium Salt A->B  NaNO2, HCl D Hydrazone Intermediate B->D  Ethyl 2-methylacetoacetate,  Base C Ethyl 2-methylacetoacetate C->D E Ethyl 5-methyl-1H-indazole- 3-carboxylate D->E  Acid catalyst,  Heat

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound via the Japp-Klingemann Reaction

This protocol outlines a representative procedure for the synthesis of the title compound.

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-methylacetoacetate

  • Sodium Acetate

  • Ethanol

  • Diethyl Ether

  • Glacial Acetic Acid

Procedure:

  • Diazotization of p-Toluidine:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve p-toluidine in a mixture of concentrated HCl and water.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Japp-Klingemann Coupling:

    • In a separate, larger flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the β-ketoester solution with vigorous stirring.

    • Allow the reaction mixture to stir at 0-5 °C for 2 hours, during which a precipitate of the hydrazone intermediate will form.

    • Collect the crude hydrazone by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Fischer Indole-type Cyclization:

    • Suspend the crude hydrazone in glacial acetic acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Application in the Synthesis of Bioactive Carboxamides

The ethyl ester functionality of the title compound is readily converted to a wide range of carboxamides through standard amide coupling reactions. This transformation is a cornerstone of its utility, as the resulting indazole-3-carboxamides have demonstrated potent activity against a variety of important biological targets.

Protocol 2: General Procedure for the Synthesis of 1H-Indazole-3-carboxamides

This protocol provides a general method for the amidation of this compound.

Materials:

  • This compound

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Methanol or Ethanol/Water mixture

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Desired primary or secondary amine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Saponification of the Ester:

    • Dissolve this compound in a mixture of methanol or ethanol and water.

    • Add an aqueous solution of LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute HCl to precipitate the 5-methyl-1H-indazole-3-carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Amide Coupling:

    • To a solution of the 5-methyl-1H-indazole-3-carboxylic acid in an anhydrous solvent such as DMF or DCM, add EDC·HCl, HOBt, and a tertiary amine base (e.g., TEA or DIPEA).[5]

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture and continue stirring at room temperature for 4-12 hours, or until the reaction is complete.[5]

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxamide.

Applications in Targeting Kinases and Ion Channels

Derivatives of this compound have shown significant promise as inhibitors of key enzymes and ion channels implicated in various diseases.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors for Alzheimer's Disease

GSK-3β is a serine/threonine kinase that is a key player in the pathophysiology of Alzheimer's disease.[6] Its dysregulation contributes to both the hyperphosphorylation of tau protein, leading to neurofibrillary tangles, and the production of amyloid-β peptides.[6][7] Therefore, inhibitors of GSK-3β are being actively pursued as potential therapeutic agents for this devastating neurodegenerative disorder. The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the development of potent and selective GSK-3β inhibitors.[8]

GSK3B_Pathway cluster_0 Alzheimer's Disease Pathology GSK3B GSK-3β Tau Tau Protein GSK3B->Tau  Hyperphosphorylation APP Amyloid Precursor Protein (APP) GSK3B->APP  Modulates cleavage NFTs Neurofibrillary Tangles Tau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration Abeta Amyloid-β Peptides APP->Abeta Plaques Amyloid Plaques Abeta->Plaques Plaques->Neurodegeneration Inhibitor Indazole-3-carboxamide Inhibitor Inhibitor->GSK3B

Caption: Role of GSK-3β in Alzheimer's disease and the inhibitory action of indazole-3-carboxamides.

Table 1: Representative GSK-3β Inhibitory Activity of Indazole-3-carboxamide Derivatives

Compound IDR1 (Indazole N1)R2 (Amide)GSK-3β IC₅₀ (µM)Reference
1 HVaried aliphatic and aromatic amines-[8]
2 HSpecific substituted amines-[8]

(Note: Specific IC₅₀ values for 5-methyl substituted derivatives were not available in the provided search results, but the general scaffold is a known inhibitor class.)

Aurora Kinase Inhibitors for Cancer Therapy

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[9] Their overexpression is frequently observed in various human cancers, making them attractive targets for the development of anti-cancer drugs.[10][11] Indazole derivatives have been identified as potent inhibitors of Aurora kinases, demonstrating the versatility of this scaffold in oncology research.[11][12]

Aurora_Kinase_Pathway cluster_1 Cancer Cell Proliferation AuroraKinase Aurora Kinases (A, B, C) Mitosis Mitotic Progression AuroraKinase->Mitosis Spindle Spindle Assembly Mitosis->Spindle Cytokinesis Cytokinesis Mitosis->Cytokinesis Proliferation Uncontrolled Cell Proliferation Spindle->Proliferation Cytokinesis->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->AuroraKinase

Caption: The role of Aurora kinases in cancer and their inhibition by indazole-based compounds.

Table 2: Representative Aurora Kinase Inhibitory Activity of Indazole Derivatives

Compound IDScaffoldAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Reference
17 Indazole149[12]
21 Indazole23012[12]
30 Indazole6240[12]

(Note: These are examples of indazole-based inhibitors, highlighting the potential of the scaffold.)

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ease of its conversion into a diverse array of carboxamides make it an attractive starting point for drug discovery programs. The demonstrated activity of its derivatives against key therapeutic targets such as GSK-3β and Aurora kinases underscores the importance of the indazole scaffold. Future research will undoubtedly continue to explore the vast chemical space accessible from this precursor, leading to the development of novel and improved therapies for a range of human diseases. The strategic modification of the 5-methyl group and the exploration of alternative functionalizations at the 3-position will likely yield next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.

References

Ethyl 5-methyl-1H-indazole-3-carboxylate: A Versatile Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-methyl-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique bicyclic structure, featuring a pyrazole ring fused to a benzene ring, coupled with strategically positioned functional groups—an ester at the 3-position and a methyl group at the 5-position—renders it a highly versatile precursor for the synthesis of a diverse array of biologically active molecules. This application note provides an in-depth exploration of the synthetic utility of this compound, detailing its application in the development of therapeutic agents, including kinase inhibitors and anti-inflammatory compounds. We present validated, step-by-step protocols for key transformations, discuss the mechanistic rationale behind these synthetic strategies, and offer expert insights to guide researchers in leveraging this powerful scaffold for their drug discovery programs.

Introduction: The Privileged Indazole Scaffold

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple, unrelated biological targets.[1] This promiscuity is a testament to the indazole's ability to engage in various non-covalent interactions, such as hydrogen bonding, π-stacking, and hydrophobic interactions, within the active sites of proteins. The incorporation of a methyl group at the 5-position and an ethyl carboxylate at the 3-position, as seen in this compound, provides synthetic handles for facile diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and anti-bacterial effects.[1][2] For instance, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a promising target for anti-cancer therapies aimed at preventing tumor migration and invasion.[3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueReference
CAS Number 1908-01-6[4][5]
Molecular Formula C₁₁H₁₂N₂O₂[4][5]
Molecular Weight 204.23 g/mol [4][5]
Appearance Off-white to white crystalline solid[6]
Melting Point 133-134 °C[6]

Spectroscopic Data (Typical):

  • ¹H NMR (CDCl₃, 500 MHz): δ 12.82 (s, 1H), 7.96 (s, 1H), 7.68 (d, J=8.5Hz, 1H), 7.27 (d, J=8.0Hz, 1H), 4.60-4.50 (m, 2H), 2.17 (s, 3H), 1.51-1.42 (m, 3H).[7]

  • ¹³C NMR (CDCl₃, 125 MHz): δ 163.47, 140.31, 135.72, 133.01, 129.50, 122.91, 120.66, 111.28, 61.16, 21.73, 14.57.[7]

Core Synthetic Transformations and Applications

The reactivity of this compound is primarily centered around three key sites: the N1-position of the indazole ring, the ester at the C3-position, and the aromatic ring. This allows for a modular approach to library synthesis.

N-Alkylation and N-Arylation: Expanding the Chemical Space

The nitrogen at the N1 position is nucleophilic and can be readily alkylated or arylated to introduce a wide variety of substituents. This modification is crucial for modulating the molecule's interaction with its biological target and for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

N_Alkylation_Workflow Start Ethyl 5-methyl-1H- indazole-3-carboxylate Base Base (e.g., NaH, K2CO3) in aprotic solvent (e.g., DMF, THF) Start->Base Deprotonation Electrophile Alkyl/Aryl Halide (R-X) Base->Electrophile Nucleophilic Attack Product N1-Substituted Product Electrophile->Product Substitution Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for N1-alkylation/arylation of the indazole core.

Protocol 1: General Procedure for N1-Alkylation

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

  • Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole derivative.

Amide Bond Formation: A Gateway to Bioactive Carboxamides

The ethyl ester at the C3-position is a versatile handle for the synthesis of a vast library of carboxamides. Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide group is a key structural feature in many drugs.

Protocol 2: Synthesis of 1H-Indazole-3-Carboxamide Derivatives

  • Saponification: First, hydrolyze the ethyl ester to the corresponding carboxylic acid. Dissolve this compound (1.0 eq) in a mixture of ethanol and water. Add an excess of a base like sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum.

  • Amide Coupling: To a solution of the resulting 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable solvent like DMF, add a coupling agent such as HOBT (1.2 eq) and EDC.HCl (1.2 eq).[8] Stir the mixture for 10-15 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base like triethylamine (TEA, 2.0 eq).

  • Reaction and Purification: Stir the reaction at room temperature overnight. The work-up and purification are similar to Protocol 1, typically involving aqueous extraction and column chromatography.[8]

Amide_Synthesis_Pathway Ester Ethyl 5-methyl-1H- indazole-3-carboxylate Saponification Saponification (NaOH, EtOH/H2O) Ester->Saponification Acid 5-Methyl-1H-indazole- 3-carboxylic acid Saponification->Acid Coupling Amide Coupling (EDC, HOBT, Amine) Acid->Coupling Amide 5-Methyl-1H-indazole- 3-carboxamide Derivative Coupling->Amide

Caption: Synthetic pathway to indazole-3-carboxamides.

Application in Kinase Inhibitor Synthesis

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of anti-cancer drugs. The 5-ethylsulfonyl-indazole-3-carboxamides, for example, have been designed as dual inhibitors of VEGFR-2 and EGFR, two key kinases involved in tumor angiogenesis and proliferation.[9]

The synthesis of such inhibitors often involves the core transformations described above. For instance, the synthesis of a library of 5-ethylsulfonyl-indazole-3-carboxamides would begin with the appropriate sulfonyl-substituted indazole-3-carboxylate, followed by saponification and amide coupling with a diverse set of amines.[9]

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable and versatile building block in the synthesis of complex, biologically active molecules. Its straightforward functionalization at multiple positions allows for the systematic exploration of chemical space, a critical aspect of modern drug discovery. The robust and well-established protocols for its modification, as detailed in this note, provide a solid foundation for researchers to design and synthesize novel compounds with therapeutic potential. Future applications are expected to expand beyond oncology and inflammation into other therapeutic areas, driven by the continued exploration of the rich chemistry of the indazole scaffold.

References

Application Notes & Protocols for the Derivatization of the Indazole Core of Ethyl 5-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Ethyl 5-methyl-1H-indazole-3-carboxylate is a versatile starting material, offering multiple sites for chemical modification to generate diverse libraries of bioactive molecules. This guide provides detailed protocols and expert insights into the primary methods for derivatizing this indazole core, focusing on N-alkylation, C-C and C-N cross-coupling reactions, and modifications of the C3-ester group.

The key challenge in the derivatization of 1H-indazoles is controlling regioselectivity, particularly during N-alkylation, due to the presence of two nucleophilic nitrogen atoms (N1 and N2).[2] The protocols outlined herein are designed to provide reliable methods for achieving high regioselectivity and yields, enabling researchers to efficiently synthesize desired indazole derivatives.

I. Regioselective N-Alkylation of the Indazole Core

The selective alkylation of the N1 or N2 position of the indazole ring is crucial for modulating the biological activity of the resulting compounds. The outcome of the N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[2]

A. Selective N1-Alkylation

N1-alkylation is often favored under conditions that promote the formation of a chelated intermediate involving the C3-carboxylate group, which sterically hinders the N2 position.[2] The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[3][4]

Protocol 1: N1-Alkylation using Sodium Hydride in THF

This protocol is optimized for achieving high N1-regioselectivity.

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

    • Dissolve the starting material in anhydrous THF (approximately 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 equiv) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Data for N1-Alkylation

Alkylating AgentProductYield (%)N1:N2 Ratio
Ethyl IodideEthyl 1-ethyl-5-methyl-1H-indazole-3-carboxylate>90>99:1
Benzyl BromideEthyl 1-benzyl-5-methyl-1H-indazole-3-carboxylate>90>99:1

Data is representative and may vary based on specific substrate and reaction scale.

B. Selective N2-Alkylation

The Mitsunobu reaction provides an effective method for achieving N2-alkylation with good regioselectivity.[5][6] This reaction proceeds via an Sₙ2-type mechanism where the indazole nitrogen acts as the nucleophile.[7]

Protocol 2: N2-Alkylation via Mitsunobu Reaction

This protocol favors the formation of the N2-isomer.

  • Materials:

    • This compound

    • Alcohol (e.g., ethanol, benzyl alcohol) (1.5 equiv)

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add DEAD or DIAD (1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure.

    • Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

N_Alkylation_Workflow start This compound

Caption: Workflow for Pd-catalyzed cross-coupling reactions.

III. Modification of the C3-Ester Group

The ethyl ester at the C3 position can be readily transformed into other functional groups, such as carboxylic acids and amides, to further diversify the indazole library.

A. Hydrolysis of the Ethyl Ester

Protocol 6: Ester Hydrolysis to Carboxylic Acid

  • Materials:

    • This compound derivative

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) and Water

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the indazole ester (1.0 equiv) in a mixture of THF and water.

    • Add LiOH (2-3 equiv) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

B. Amide Bond Formation

Protocol 7: Amide Coupling

  • Materials:

    • 5-methyl-1H-indazole-3-carboxylic acid derivative

    • Amine (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the indazole carboxylic acid (1.0 equiv) in anhydrous DMF.

    • Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3.0 equiv).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the desired amine (1.1 equiv) and continue stirring at room temperature for 4-6 hours. [8] 5. Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Diagram 3: C3-Ester Modification Workflow

Ester_Modification_Workflow start This compound hydrolysis Hydrolysis (LiOH, THF/H2O) start->hydrolysis acid Indazole-3-carboxylic Acid hydrolysis->acid coupling Amide Coupling (Amine, EDC, HOBt) acid->coupling amide Indazole-3-carboxamide coupling->amide

Caption: Workflow for C3-ester hydrolysis and amidation.

References

Application Notes & Protocols: The Role of Ethyl 5-methyl-1H-indazole-3-carboxylate in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in potent, selective, and clinically successful kinase inhibitors.[1][2] This guide provides an in-depth technical overview of Ethyl 5-methyl-1H-indazole-3-carboxylate , a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the causality behind its utility, provide detailed, field-proven protocols for its derivatization into screening libraries, and outline robust methodologies for the biological evaluation of these compounds against target kinases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

The Indazole Scaffold: A Privileged Core for Kinase Inhibition

Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical regulators of cellular signaling.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The ATP-binding site of kinases, while highly conserved across the kinome, offers opportunities for the design of specific inhibitors.[4]

The 1H-indazole ring system has emerged as a highly effective pharmacophore for several reasons:

  • Bioisosteric Mimicry: The indazole nucleus can act as a bioisostere for other aromatic systems like indole or even a catechol moiety, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[5][6] This interaction is a foundational anchor for many Type I and Type II kinase inhibitors.

  • Structural Versatility: The indazole core presents multiple vectors for chemical modification. Substitutions at the N1, C3, C5, and C6 positions can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties (ADME).[1]

  • Proven Clinical Success: A significant number of FDA-approved kinase inhibitors, including Axitinib (VEGFR), Pazopanib (VEGFR/PDGFR), and Entrectinib (TRK/ROS1), are built upon an indazole core, validating its utility and providing a wealth of structural and biological data to guide new discovery efforts.[1][2][7]

This compound serves as an ideal entry point. The ethyl ester at the C3 position is readily converted to a carboxylic acid, which can then be coupled with a diverse array of amines to generate extensive carboxamide libraries.[8][9] The methyl group at the C5 position provides a subtle yet important hydrophobic feature that can influence binding affinity and selectivity.

Strategic Workflow for Inhibitor Development

The development process, starting from this compound, follows a logical and iterative path from chemical synthesis to biological validation and lead optimization. This workflow ensures that synthetic efforts are directly informed by biological data.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation A Starting Material: Ethyl 5-methyl-1H- indazole-3-carboxylate B Step 1: Saponification (Ester Hydrolysis) A->B C Intermediate: 5-Methyl-1H-indazole- 3-carboxylic Acid B->C D Step 2: Amide Coupling (Library Generation) C->D E Diverse Amide Library D->E F Primary Screening: In Vitro Kinase Assay (e.g., Target VEGFR2) E->F Test Compounds G Hit Identification (Potency: IC50) F->G H Secondary Screening: Kinase Selectivity Panel G->H I Cellular Assays (Target Engagement, Antiproliferative Activity) H->I J Lead Compound(s) I->J J->D SAR Feedback Loop (Lead Optimization)

Caption: High-level workflow for kinase inhibitor development.

Synthetic Protocols: From Starting Material to Amide Library

The conversion of the starting ester into a library of potential inhibitors is a two-step process. The protocols below are designed to be robust and adaptable.

Protocol 3.1: Saponification of this compound

Rationale: The ethyl ester is a poor leaving group for direct amidation. It must first be hydrolyzed to the more reactive carboxylic acid. This is typically achieved under basic conditions (saponification). Sodium hydroxide is a common and cost-effective choice. The solvent system (e.g., methanol/water) is selected to ensure solubility of both the starting material and the base.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Round-bottom flask, magnetic stirrer, pH paper/meter

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a suitable volume of methanol (e.g., 10 mL per gram of starting material) in a round-bottom flask.

  • In a separate container, prepare a solution of NaOH (1.5 - 2.0 eq) in water.

  • Add the NaOH solution to the stirred solution of the indazole ester at room temperature.

  • Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution slowly by adding 1M HCl dropwise with vigorous stirring. A precipitate will form. Continue adding acid until the pH is ~2-3.

  • Collect the solid precipitate (5-methyl-1H-indazole-3-carboxylic acid) by vacuum filtration.

  • Wash the solid with cold water to remove residual salts.

  • Dry the product under vacuum to a constant weight. The product can typically be used in the next step without further purification.

Protocol 3.2: Parallel Amide Coupling for Library Synthesis

Rationale: This protocol utilizes standard peptide coupling reagents to form the amide bond. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid. HOBt (Hydroxybenzotriazole) is added to suppress side reactions and minimize racemization (though not a concern here, it's good practice). A tertiary amine base like TEA (Triethylamine) or DIPEA is required to neutralize the HCl salt of EDC and the acid formed during the reaction.[9]

Materials:

  • 5-methyl-1H-indazole-3-carboxylic acid (from Protocol 3.1)

  • A diverse set of primary and secondary amines (R¹R²NH)

  • EDC·HCl

  • HOBt

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials or 96-well plate

Step-by-Step Procedure:

  • To a reaction vial, add 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add TEA or DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature. This is the "pre-activation" step.[9]

  • Add the desired amine (1.0 - 1.1 eq) to the reaction mixture.

  • Seal the vial and allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 10% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the final 1H-indazole-3-carboxamide derivative.

Biological Evaluation: In Vitro Kinase Assays

Once a library of compounds is synthesized, their biological activity must be assessed. A primary screen against the target kinase is the first step to identify "hits."

The Kinase Reaction and Signaling Context

Kinase inhibitors typically function by blocking the transfer of a phosphate group from ATP to a protein substrate. This action can halt a downstream signaling cascade responsible for cell proliferation or survival. For example, inhibitors of VEGFR2 block signals that lead to angiogenesis, a process crucial for tumor growth.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 1. Ligand Binding & Dimerization VEGFR2->VEGFR2 2. Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Leads to Angiogenesis, Proliferation, Survival VEGFR2->Downstream 3. Signal Transduction ATP ATP ADP ADP ATP->ADP Phosphate Transfer Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR2 BLOCKS ATP Binding

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

Protocol 4.1: In Vitro Kinase Assay (Bioluminescent ADP Detection)

Rationale: Modern kinase assays have largely moved away from hazardous radiometric methods.[3][10] The ADP-Glo™ Kinase Assay is a widely used, robust platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[3] It's a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to kinase activity.[3]

Materials:

  • Kinase of interest (e.g., VEGFR2, ERK2, PLK4)

  • Appropriate peptide or protein substrate

  • ATP solution

  • Synthesized indazole inhibitor compounds, serially diluted in DMSO

  • Kinase reaction buffer (specific to the kinase, but typically contains Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Assay Reagents (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase reaction buffer. Add this mix (e.g., 2.5 µL) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase, if known.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (<10% ATP conversion).

  • ATP Depletion: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[3]

  • ADP Detection: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Calculating IC₅₀ Values

The raw luminescence data is used to determine the potency of each compound, expressed as the half-maximal inhibitory concentration (IC₅₀).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Presentation

The IC₅₀ values for the library are then analyzed to understand the Structure-Activity Relationship (SAR)—how changes in the chemical structure affect biological activity.[12] This analysis guides the next round of synthesis.

Table 1: Representative SAR Data for a Hypothetical Indazole Series

Compound IDR-Group (at C3-Amide)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Index
LEAD-001 Cyclopropyl151,25083.3
COMP-002 Phenyl4598021.8
COMP-003 4-Fluorophenyl221,50068.2
COMP-004 tert-Butyl210>10,000>47.6
COMP-005 Morpholinoethyl845056.3

Selectivity Index = (Off-Target IC₅₀) / (Target Kinase IC₅₀)

From this hypothetical data, one might conclude that small, constrained hydrophobic groups (LEAD-001) or groups capable of forming additional hydrogen bonds (COMP-005) at the C3-amide position enhance potency against the target kinase. This insight directly informs the design of the next generation of inhibitors.

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for the rational design of potent and selective kinase inhibitors. Its proven track record in approved drugs provides a strong foundation for its use.[2][13] By combining systematic chemical modification with robust biological evaluation, research teams can efficiently navigate the complex process of drug discovery. The protocols and workflows detailed in this guide offer a validated framework for transforming this versatile scaffold into novel therapeutic candidates targeting the vast and clinically significant kinome.

References

Application Notes & Protocols: The Role of Synthesis in Developing Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Chemist's Crucial Role in Oncology

The fight against cancer is a multifaceted endeavor, with synthetic chemistry forming the bedrock of modern therapeutic innovation. The deliberate and precise construction of molecules allows for the creation of novel chemical entities designed to interfere with the specific cellular processes that drive cancer's growth and survival.[1][2] From the early DNA alkylating agents to the highly specific targeted therapies of today, the ability to synthesize complex organic molecules has been paramount.[3] This guide provides an in-depth look at the synthesis of potential anticancer agents, focusing on the rationale behind synthetic strategies and providing detailed protocols for key compound classes. We will explore the synthesis of kinase inhibitors and DNA alkylating agents, two pillars of cancer chemotherapy, and delve into the cellular mechanisms they target.

I. Targeted Therapy: The Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The design and synthesis of kinase inhibitors aim to create molecules that can selectively bind to and inhibit the function of a specific kinase, thereby blocking the downstream signaling that promotes cancer cell proliferation and survival.[1]

A. The EGFR Signaling Pathway: A Key Target in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals that regulate cell growth, proliferation, and survival.[4][5] Mutations and overexpression of EGFR are common in various cancers, leading to uncontrolled cell growth.[6][7] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have revolutionized the treatment of certain cancers, such as non-small-cell lung cancer.[8]

Diagram: Simplified EGFR Signaling Pathway

The following diagram illustrates the central role of EGFR in activating downstream pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib_Synthesis Key Stages in Gefitinib Synthesis Start Starting Materials: 3-Chloro-4-fluoroaniline and Acryloyl chloride Step1 Step 1: Amide Formation Start->Step1 Step2 Step 2: Cyclization (Friedel-Crafts type) Step1->Step2 Step3 Step 3: Aromatization Step2->Step3 Step4 Step 4: Nucleophilic Aromatic Substitution with Morpholine derivative Step3->Step4 Gefitinib Gefitinib Step4->Gefitinib

References

Application Notes & Protocols for the Comprehensive Characterization of Ethyl 5-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-methyl-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the indazole scaffold, it serves as a crucial building block for the development of novel therapeutic agents and functional materials. The indazole core is a known "privileged structure" found in a variety of pharmacologically active compounds.[1][2] Therefore, ensuring the structural integrity, identity, and purity of this key intermediate is paramount for any downstream application, from early-stage research to drug development.

This document provides a comprehensive guide detailing a suite of analytical methods for the thorough characterization of this compound. The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry and guided by international regulatory standards such as those from the International Council for Harmonisation (ICH).[3][4] Each section explains the causality behind the chosen methodology, providing researchers, scientists, and drug development professionals with the tools to obtain reliable and reproducible data.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before commencing any analytical work. This knowledge informs decisions regarding solvent selection, sample preparation, and the choice of chromatographic conditions.

PropertyValueSource
Chemical Name This compound-
CAS Number 1908-01-6[5][6][7]
Molecular Formula C₁₁H₁₂N₂O₂[5][7][8]
Molecular Weight 204.23 g/mol [5][7][8]
Chemical Structure Chemical Structure of this compound-
Purity (Typical) ≥97%[5]

Note: Experimental values for melting point, boiling point, and specific solubility are not widely published and should be determined empirically as part of the initial characterization.

Overall Analytical Workflow

A multi-faceted analytical strategy is required for unambiguous characterization. Spectroscopic methods provide structural information, while chromatographic techniques are employed for separation and purity assessment. The logical flow of analysis is depicted below.

Analytical_Workflow cluster_0 Sample Reception & Initial Assessment cluster_1 Structural Elucidation (Qualitative) cluster_2 Purity & Potency (Quantitative) cluster_3 Data Consolidation & Reporting Sample This compound PhysChem Physicochemical Tests (Solubility, Appearance, MP) Sample->PhysChem NMR NMR Spectroscopy (¹H, ¹³C, 2D) PhysChem->NMR Informs Method Dev. MS Mass Spectrometry (EI/ESI) PhysChem->MS Informs Method Dev. FTIR FTIR Spectroscopy PhysChem->FTIR Informs Method Dev. UVVis_Qual UV-Vis Spectroscopy (λmax Determination) PhysChem->UVVis_Qual Informs Method Dev. HPLC HPLC-UV (Purity, Assay) PhysChem->HPLC Informs Method Dev. GCMS GC-MS (Volatile Impurities) PhysChem->GCMS Informs Method Dev. Report Certificate of Analysis (CoA) NMR->Report MS->Report FTIR->Report UVVis_Qual->HPLC Provides λmax HPLC->Report GCMS->Report Validation_Process cluster_0 ICH Q2(R2) Validation Parameters Specificity Specificity ValidatedMethod Validated Method Fit for Purpose Specificity->ValidatedMethod Demonstrates Linearity Linearity & Range Linearity->ValidatedMethod Demonstrates Accuracy Accuracy Accuracy->ValidatedMethod Demonstrates Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod Demonstrates Robustness Robustness Robustness->ValidatedMethod Demonstrates Method Developed Analytical Method (e.g., HPLC) Method->Specificity Is subjected to Method->Linearity Is subjected to Method->Accuracy Is subjected to Method->Precision Is subjected to Method->Robustness Is subjected to

References

Interpreting the ¹H NMR Spectrum of Ethyl 5-methyl-1H-indazole-3-carboxylate: A Detailed Guide to Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development for the unambiguous structural elucidation of synthesized molecules. This application note provides a comprehensive guide to the interpretation of the proton NMR (¹H NMR) spectrum of Ethyl 5-methyl-1H-indazole-3-carboxylate, a key heterocyclic scaffold. We will delve into the theoretical underpinnings of spectral features, present a detailed, field-proven protocol for sample preparation, and offer a step-by-step analysis of the expected spectrum. This guide is designed to equip researchers with the expertise to confidently verify the structure of this and related indazole derivatives.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with significant therapeutic potential.[1] Its derivatives are known to exhibit diverse biological activities, making them attractive targets for synthesis. This compound serves as a crucial building block in the synthesis of more complex molecules.[1][2]

Given the potential for isomerism during synthesis, rigorous structural confirmation is paramount. ¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons within a molecule, making it the primary tool for verifying the correct regiochemistry and overall structure.[3][4] This note explains the causality behind spectral patterns, enabling a robust and confident interpretation.

Foundational Principles of ¹H NMR Spectroscopy

A successful interpretation hinges on understanding three key spectral parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the electronic environment of a proton. Electron-withdrawing groups or proximity to an aromatic system will "deshield" a proton, shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups "shield" protons, moving their signal upfield.[3][5]

  • Integration: The area under a signal is directly proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.[5]

  • Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of magnetic moments between non-equivalent protons on adjacent atoms, causing signals to split into multiplets. The splitting pattern, often following the "n+1 rule," reveals the number of neighboring protons. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the spatial relationship between coupled protons (e.g., ortho, meta, cis, trans).[6][7][8]

Experimental Protocol: From Sample to Spectrum

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. A poorly prepared sample can lead to broad peaks, poor resolution, and misleading results.[9]

Protocol for High-Quality NMR Sample Preparation
  • Weigh the Sample: Accurately weigh 5-15 mg of this compound into a clean, dry vial.[9][10][11] Using a sufficient amount ensures a good signal-to-noise ratio without causing issues from high viscosity.

  • Select the Solvent: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for nonpolar organic compounds. For compounds with lower solubility or to observe exchangeable protons like N-H, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9][11] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Filter the Solution: To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.[11] This is achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Add an Internal Standard (Optional but Recommended): While the residual solvent peak can be used for calibration, adding an internal standard like Tetramethylsilane (TMS) at 0 ppm provides a more precise chemical shift reference.[11]

  • Cap and Clean: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol to remove any dust or fingerprints.

  • Label the Sample: Clearly label the NMR tube with the sample identity and solvent.

Data Acquisition Workflow

The prepared sample is inserted into the NMR spectrometer, where the following automated or manual steps are performed to acquire the data: locking onto the deuterium signal of the solvent, shimming the magnetic field to maximize homogeneity and resolution, tuning the probe to the proton frequency, and finally, acquiring the spectrum using a defined pulse sequence.[9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-15 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap, Clean & Label filter->cap lock 1. Lock cap->lock Insert Sample into Spectrometer shim 2. Shim lock->shim tune 3. Tune shim->tune acquire 4. Acquire Data tune->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed ¹H NMR Spectral Interpretation

The structure of this compound contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum.

Caption: Structure of this compound with proton labels.

Below is a detailed prediction and analysis of each signal. The predicted chemical shifts are based on typical values for indazole derivatives and standard functional groups.[12][13][14]

Proton LabelIntegrationMultiplicityApprox. δ (ppm) (CDCl₃)Coupling Constant (J)Rationale & Analysis
H-a (NH)1HBroad Singlet> 10.0-The N-H proton of the indazole ring is acidic and often appears as a very broad signal at a high chemical shift due to hydrogen bonding and chemical exchange. Its position is highly dependent on concentration and solvent. Confirmation can be achieved by a D₂O exchange experiment, which would cause the signal to disappear.
H-b (Ar-H)1HSinglet (or narrow doublet)~7.9 - 8.1⁴J ≈ 0.5-1.0 HzThis proton is at the C4 position. It is coupled to H-c (meta-coupling, ⁴J) and potentially H-d (para-coupling, ⁵J). Meta coupling is typically small (0.5-2.0 Hz) and para coupling is often unresolved, so this signal will likely appear as a sharp singlet or a very narrowly split doublet.[8][15]
H-c (Ar-H)1HDoublet~7.3 - 7.5³J ≈ 8.5 HzThis proton at C7 has one ortho neighbor, H-d. Therefore, it will appear as a doublet with a typical ortho coupling constant of 6-10 Hz.[8]
H-d (Ar-H)1HDoublet of Doublets (dd)~7.1 - 7.3³J ≈ 8.5 Hz, ⁴J ≈ 1.5 HzThis proton at C6 is coupled to H-c (ortho, ³J) and H-b (meta, ⁴J). This will result in a doublet of doublets splitting pattern.
H-e (CH₂)2HQuartet (q)~4.4 - 4.5³J ≈ 7.1 HzThese methylene protons of the ethyl ester are adjacent to the three equivalent methyl protons (H-f). Following the n+1 rule (3+1=4), the signal splits into a quartet. The deshielding effect of the adjacent oxygen and carbonyl group shifts it downfield.
H-f (CH₃)3HTriplet (t)~1.4 - 1.5³J ≈ 7.1 HzThese methyl protons of the ethyl ester are adjacent to the two methylene protons (H-e). Following the n+1 rule (2+1=3), the signal splits into a triplet. Note that the coupling constant (³J) is identical to that of its coupling partner, H-e.[8]
H-g (CH₃)3HSinglet (s)~2.4 - 2.5-These protons belong to the methyl group attached to the aromatic ring. As there are no adjacent protons, the signal is a singlet.

Conclusion

The ¹H NMR spectrum provides a unique fingerprint for this compound. By systematically analyzing the chemical shift, integration, and coupling patterns, researchers can unequivocally confirm the identity and purity of their synthesized compound. The characteristic signals—including the downfield N-H proton, the distinct splitting patterns of the three aromatic protons, the singlet of the C5-methyl group, and the classic quartet-triplet pattern of the ethyl ester—all combine to provide a self-validating dataset for structural verification. This detailed approach ensures high confidence in the quality of materials used in subsequent stages of research and development.

References

Application Note: Mass Spectrometry Analysis of Ethyl 5-methyl-1H-indazole-3-carboxylate and its Fragments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-methyl-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of bioactive molecules.[1] Its indazole core is a privileged scaffold found in a variety of therapeutic agents. Accurate characterization of this molecule and its potential metabolites or degradants is crucial for quality control, metabolic studies, and synthetic pathway optimization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities.[2][3]

This application note provides a comprehensive protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). We will delve into the principles of ESI for the ionization of small molecules, detail the experimental conditions for acquiring high-quality mass spectra, and propose a plausible fragmentation pathway under Collision-Induced Dissociation (CID). This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for this compound and its analogues.

Scientific Principles: Electrospray Ionization and Collision-Induced Dissociation

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar, thermally labile small molecules like this compound.[2][4] The process involves the formation of highly charged droplets from a sample solution, followed by solvent evaporation, which ultimately leads to the generation of gas-phase ions with minimal fragmentation.[2][3] For a molecule with basic nitrogen atoms, such as the indazole ring system, ESI in positive ion mode typically produces a protonated molecule, [M+H]⁺.

To gain structural information, tandem mass spectrometry (MS/MS) is employed. This involves the mass selection of the precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through Collision-Induced Dissociation (CID) or Collisionally Activated Dissociation (CAD).[5][6] In this process, the kinetic energy of the ion is increased, and it is collided with an inert gas (such as argon or nitrogen). This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately fragment at its weakest chemical bonds.[5] The resulting product ions are then mass-analyzed to generate a fragmentation spectrum, which serves as a structural fingerprint of the molecule.

Experimental Protocol

Sample Preparation

A stock solution of this compound (Molecular Formula: C₁₁H₁₂N₂O₂, Molecular Weight: 204.23 g/mol ) should be prepared in a high-purity solvent.[7][8][9]

  • Materials:

    • This compound standard

    • HPLC-grade methanol

    • HPLC-grade water

    • Formic acid (for MS compatibility)[10]

    • Volumetric flasks and pipettes

    • Autosampler vials

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From the stock solution, create a working solution of 1 µg/mL by diluting with a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Transfer the working solution to an autosampler vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

For robust analysis, especially in complex matrices, coupling the mass spectrometer to an HPLC system is recommended.

HPLC Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes, hold for 2 minutes
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Mass Spectrometry Parameter Condition
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Scan Mode Full Scan (MS1) and Product Ion Scan (MS/MS)
MS1 Scan Range m/z 50-500
MS/MS Precursor Ion m/z 205.1
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to observe multiple fragments

Results and Discussion

Molecular Ion Identification

Based on the molecular formula C₁₁H₁₂N₂O₂, the monoisotopic mass of this compound is 204.090. In positive mode ESI, the molecule is expected to be readily protonated, primarily on one of the nitrogen atoms of the indazole ring. Therefore, the expected precursor ion in the full scan mass spectrum will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 205.097 .

Fragmentation Analysis

Upon subjecting the precursor ion at m/z 205.1 to Collision-Induced Dissociation (CID), a characteristic fragmentation pattern is anticipated. The fragmentation is likely to be dominated by the cleavage of the ester group, which is a common fragmentation pathway for such compounds.[11]

The proposed major fragmentation pathways are as follows:

  • Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the neutral loss of ethylene (28.03 Da) via a McLafferty-type rearrangement or a simple cleavage, leading to the formation of the carboxylic acid fragment ion at m/z 177.061 .

  • Loss of Ethanol (C₂H₅OH): The neutral loss of ethanol (46.04 Da) can occur, resulting in an acylium ion at m/z 159.055 .

  • Loss of the Ethoxy Group (•OC₂H₅): Homolytic cleavage of the C-O bond can lead to the loss of an ethoxy radical (45.03 Da), forming an acylium ion at m/z 160.066 .

  • Decarboxylation: Following the loss of ethylene to form the carboxylic acid, a subsequent loss of carbon dioxide (CO₂) (44.00 Da) could occur, leading to a fragment at m/z 133.066 , corresponding to the protonated 5-methyl-1H-indazole.

Below is a visual representation of the proposed fragmentation pathway.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z 205.1 frag1 [M+H - C₂H₄]⁺ m/z 177.1 precursor->frag1 - C₂H₄ (28 Da) frag2 [M+H - C₂H₅OH]⁺ m/z 159.1 precursor->frag2 - C₂H₅OH (46 Da) frag3 [M+H - C₂H₄ - CO₂]⁺ m/z 133.1 frag1->frag3 - CO₂ (44 Da)

Caption: Proposed Fragmentation Pathway of this compound.

Summary of Expected Ions
Ion Description Proposed Formula Calculated m/z
Protonated Molecule [M+H]⁺[C₁₁H₁₃N₂O₂]⁺205.097
Loss of Ethylene[C₉H₉N₂O₂]⁺177.061
Loss of Ethanol[C₉H₇N₂O]⁺159.055
Loss of Ethylene and Carbon Dioxide[C₈H₉N₂]⁺133.076

Conclusion

This application note outlines a detailed and robust protocol for the analysis of this compound using LC-ESI-MS/MS. The provided experimental conditions are a starting point and can be further optimized for specific instrumentation and analytical goals. The proposed fragmentation pathway offers a basis for the structural confirmation of the compound and can be used to identify related structures in complex samples. By following this guide, researchers can confidently implement a reliable method for the characterization of this important heterocyclic building block.

References

Troubleshooting & Optimization

Strategies to improve the yield of Ethyl 5-methyl-1H-indazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 5-methyl-1H-indazole-3-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the underlying chemical principles to empower you to not only follow protocols but also to troubleshoot and optimize them effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method for synthesizing this compound is via a modified Japp-Klingemann reaction.[1][2] This classical named reaction is highly effective for constructing the indazole core from readily available starting materials. The general approach involves the diazotization of a substituted aniline, in this case, 4-methylaniline (p-toluidine), followed by a coupling reaction with a β-ketoester, such as ethyl 2-methylacetoacetate. The resulting hydrazone intermediate then undergoes cyclization to form the desired indazole ring system.

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting materials are:

  • 4-methylaniline (p-toluidine): The source of the substituted benzene ring portion of the indazole.

  • Ethyl 2-methylacetoacetate: This β-ketoester provides the atoms that will form the pyrazole part of the indazole ring.

  • Sodium nitrite (NaNO₂): Used for the in-situ formation of the diazonium salt from 4-methylaniline under acidic conditions.

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄): Essential for the diazotization step and for maintaining the appropriate pH for the subsequent coupling and cyclization.

  • Base (e.g., Sodium acetate, Sodium hydroxide): Required to facilitate the coupling of the diazonium salt with the β-ketoester.

Q3: Can you briefly explain the mechanism of the Japp-Klingemann reaction in this context?

Certainly. The reaction proceeds through several key steps[1][2][3]:

  • Diazotization: 4-methylaniline reacts with sodium nitrite in a strong acid (like HCl) at low temperatures (0-5 °C) to form the 4-methylbenzenediazonium chloride salt. This is a highly reactive intermediate.

  • Enolate Formation: The β-ketoester, ethyl 2-methylacetoacetate, is deprotonated by a base to form a nucleophilic enolate.

  • Azo Coupling: The electrophilic diazonium salt reacts with the enolate to form an unstable azo compound.

  • Hydrolysis and Rearrangement: This azo intermediate undergoes hydrolysis, which cleaves the acetyl group. This is a key feature of the Japp-Klingemann reaction where an acyl group is lost.[4]

  • Cyclization: The resulting hydrazone intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration, to form the stable aromatic indazole ring.

Below is a diagram illustrating the general workflow.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling & Cyclization 4-methylaniline 4-methylaniline Diazonium Salt Diazonium Salt 4-methylaniline->Diazonium Salt NaNO₂, HCl 0-5 °C Hydrazone Intermediate Hydrazone Intermediate Diazonium Salt->Hydrazone Intermediate Ethyl 2-methylacetoacetate, Base This compound This compound Hydrazone Intermediate->this compound Acid/Heat

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Final Product

Possible Cause 1: Incomplete Diazotization

  • Why it happens: The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above 5-10 °C, the diazonium salt can decompose, leading to a lower concentration of this key electrophile. An incorrect stoichiometric ratio of sodium nitrite or acid can also lead to incomplete reaction.

  • Solution:

    • Maintain a strict temperature control of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature management.

    • Ensure accurate weighing and molar calculations of 4-methylaniline, sodium nitrite, and acid.

    • Add the sodium nitrite solution slowly, dropwise, to prevent localized overheating.

Possible Cause 2: Inefficient Coupling Reaction

  • Why it happens: The pH of the reaction medium is crucial for the coupling step. If the solution is too acidic, the concentration of the enolate from the β-ketoester will be too low. If it's too basic, the diazonium salt may convert to a non-reactive diazotate species.[5][6]

  • Solution:

    • After the diazotization is complete, carefully adjust the pH of the reaction mixture. Typically, a weakly acidic to neutral pH (around 4-6) is optimal, often achieved by adding a buffer like sodium acetate.

    • Monitor the pH with indicator paper or a pH meter before and during the addition of the β-ketoester solution.

Possible Cause 3: Formation of Stable Azo-Compounds Instead of Hydrazones

  • Why it happens: In some cases, particularly with certain substrates or under non-aqueous conditions, the azo intermediate may be relatively stable and fail to undergo the necessary deacylation and cyclization steps.[5][6]

  • Solution:

    • Ensure the presence of water in the reaction medium, as it is necessary for the hydrolytic cleavage of the acetyl group.

    • Increasing the temperature or adjusting the pH after the initial coupling can sometimes promote the conversion of the azo intermediate to the desired hydrazone.[5]

Problem 2: Formation of Significant Impurities

Possible Cause 1: Side Reactions of the Diazonium Salt

  • Why it happens: Diazonium salts are reactive and can participate in side reactions, such as coupling with unreacted 4-methylaniline to form diazoamino compounds, or decomposition to form phenols if the temperature is not controlled.

  • Solution:

    • Maintain low temperatures throughout the diazotization and coupling steps.

    • Ensure a slight excess of acid is present during diazotization to prevent the coupling of the diazonium salt with the starting aniline.

Possible Cause 2: Formation of Regioisomers

  • Why it happens: While the Japp-Klingemann reaction is generally regioselective, suboptimal conditions can sometimes lead to the formation of isomeric indazole products.

  • Solution:

    • Strict adherence to established protocols regarding temperature, pH, and solvent systems is the best way to ensure high regioselectivity.

    • Purification by column chromatography is often necessary to separate the desired product from any isomeric impurities.[7]

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause 1: Oily Product Instead of a Crystalline Solid

  • Why it happens: The presence of residual solvents or impurities can inhibit crystallization. The product itself might also have a lower melting point, making crystallization challenging.

  • Solution:

    • Purification: First, attempt to purify the crude product using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[7]

    • Recrystallization: Once a purer fraction is obtained, attempt recrystallization from a suitable solvent system. Screen solvents like ethanol, toluene, or mixtures of ethyl acetate and hexanes.[7][8]

    • Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like cold hexanes or pentane to induce solidification.

Possible Cause 2: Poor Separation during Column Chromatography

  • Why it happens: The chosen solvent system (eluent) may not have the optimal polarity to differentiate between the product and closely related impurities.

  • Solution:

    • TLC Optimization: Before running a large column, perform a thorough analysis using Thin-Layer Chromatography (TLC) with various solvent systems to find an eluent that gives a good separation (Rf value of the product around 0.25-0.35).[7][8]

    • Solvent Gradient: Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. This often provides better resolution than an isocratic (single solvent mixture) elution.[8]

Below is a troubleshooting workflow for addressing low product yield.

G start Low Yield Observed check_temp Was reaction temp. maintained at 0-5 °C? start->check_temp check_ph Was pH adjusted to 4-6 for coupling? check_temp->check_ph Yes sol_temp Optimize cooling. Add NaNO₂ slowly. check_temp->sol_temp No check_reagents Are reagents pure and stoichiometry correct? check_ph->check_reagents Yes sol_ph Use buffer (e.g., NaOAc). Monitor pH. check_ph->sol_ph No sol_reagents Use fresh reagents. Recalculate amounts. check_reagents->sol_reagents No end_node Re-run experiment with optimized conditions check_reagents->end_node Yes sol_temp->end_node sol_ph->end_node sol_reagents->end_node

Caption: Troubleshooting workflow for low yield in indazole synthesis.

Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from literature procedures.

Materials and Reagents:

  • 4-methylaniline (p-toluidine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-methylacetoacetate

  • Sodium Acetate (CH₃COONa)

  • Ethanol

  • Ethyl Acetate

  • Hexanes

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methylaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. The addition should take approximately 30-40 minutes.

    • Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

  • Coupling and Cyclization:

    • In a separate beaker, prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the β-ketoester solution with vigorous stirring, maintaining the temperature below 10 °C.

    • A yellow or orange precipitate should form.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup and Isolation:

    • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

    • The crude solid can be air-dried or dried in a vacuum oven at low heat.

  • Purification:

    • Dissolve the crude solid in a minimal amount of dichloromethane or ethyl acetate.

    • Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which may be an oil or a solid.

    • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:1 hexanes:EtOAc and gradually increasing the polarity).[7]

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

    • The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexanes mixture to yield this compound as a crystalline solid.[7][8]

Table 1: Comparison of Reaction Parameters

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Diazotization Temp. 0-10 °C0-5 °CMinimizes decomposition of the diazonium salt, improving yield.
Coupling pH Not specifiedpH 4-6 (buffered)Optimal pH balances diazonium salt stability and enolate formation for efficient coupling.[5][6]
Workup Direct filtrationAqueous workup with extractionCan improve removal of water-soluble inorganic salts before chromatography.
Purification Recrystallization onlyColumn Chromatography followed by RecrystallizationChromatography is more effective at removing closely related organic impurities.[7][8]

References

Technical Support Center: Purification of Ethyl 5-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of Ethyl 5-methyl-1H-indazole-3-carboxylate.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide offers practical, experience-driven advice to help you navigate the common hurdles in its purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.

Issue 1: My crude product is an oil and won't solidify.

Answer/Troubleshooting Steps:

This is a common issue, often caused by the presence of residual solvents or impurities that depress the melting point.

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. For high-boiling point solvents like DMF or DMSO, a high-vacuum pump and gentle heating may be necessary.

  • Trituration: Try triturating the oil with a non-polar solvent in which the desired product is poorly soluble, such as hexanes or diethyl ether. This can often induce crystallization by "washing away" more soluble impurities. The product may precipitate as a solid that can be collected by filtration.

  • Anti-solvent Addition: If you have an idea of a good solvent for your compound (e.g., ethyl acetate), dissolve the oil in a minimal amount of this "good" solvent. Then, slowly add a miscible "anti-solvent" (like hexanes) in which your compound is insoluble until the solution becomes turbid. Allow it to stand, and with luck, crystals will form.

Issue 2: Poor separation during column chromatography.

Answer/Troubleshooting Steps:

Achieving good separation of this compound from closely related impurities requires careful optimization of your chromatography conditions.

  • Mobile Phase Optimization: The polarity of your eluent system is critical. A common starting point for indazole derivatives is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1]

    • TLC First: Always run a thin-layer chromatography (TLC) plate with various solvent ratios to find the optimal mobile phase that gives your product an Rf value of approximately 0.2-0.4.[2]

    • Gradient Elution: If an isocratic (constant solvent mixture) system doesn't provide adequate separation, switch to a gradient elution.[3] Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. For example, you could start with 10% ethyl acetate in hexanes and gradually increase to 30% ethyl acetate.

  • Stationary Phase Considerations:

    • Silica Gel: This is the most common stationary phase. Ensure you are using an appropriate particle size for your column dimensions.

    • Alumina: For basic compounds like indazoles, neutral or basic alumina can sometimes offer better separation and reduce tailing compared to the acidic silica gel.[2][3]

  • Sample Loading Technique:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel.[3] After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This technique often leads to sharper bands and improved resolution.

Issue 3: My compound is tailing on the silica gel column.

Answer/Troubleshooting Steps:

Tailing is often a result of strong interactions between the basic indazole ring and the acidic silanol groups on the surface of the silica gel.

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your mobile phase.[3] This will neutralize the acidic sites on the silica gel, minimizing the strong interactions and leading to more symmetrical peaks.

  • Switch to a Different Stationary Phase: As mentioned previously, using neutral or basic alumina can be an effective way to eliminate tailing for basic compounds.[3]

Issue 4: Low yield after purification.

Answer/Troubleshooting Steps:

Low recovery can be frustrating. Here are a few things to investigate:

  • Incomplete Elution: Your compound may be sticking to the column. If you suspect this, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) after you have collected your main fractions to see if more product elutes.

  • Product Instability: Some indazole derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation, minimizing the time the compound spends on the column or switching to a less acidic stationary phase like alumina could help.

  • Improper Fraction Collection: Monitor your fractions carefully using TLC to ensure you are not discarding fractions that contain your product.

Issue 5: Recrystallization is not working.

Answer/Troubleshooting Steps:

Recrystallization is a powerful purification technique, but finding the right solvent system is key.

  • Systematic Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Test a range of solvents with varying polarities. Potential solvents for indazole derivatives include ethanol, methanol, ethyl acetate, and toluene.[1][5]

  • Solvent Pairs: If a single solvent doesn't work, try a binary solvent system. Dissolve your crude product in a minimal amount of a "good" hot solvent, and then slowly add a "bad" (miscible) solvent in which the compound is insoluble until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common pair for compounds of intermediate polarity is ethyl acetate/hexanes.

  • Inducing Crystallization: If crystals are slow to form, you can try:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled solution to act as a template for crystallization.

    • Slow Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath or refrigerator to maximize crystal formation.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is a general protocol and may require optimization for your specific impurity profile.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[1][6] Aim for an Rf of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pack your column, ensuring there are no air bubbles.[2]

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.[3]

  • Elution: Begin eluting with your chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a test solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't, heat the mixture to the solvent's boiling point. If it dissolves when hot and precipitates upon cooling, you have a potentially good solvent.[3] Ethanol, methanol, and ethyl acetate are good starting points to screen.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without being disturbed.[4]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[2]

Data Summary

Purification TechniqueAdvantagesDisadvantagesKey Optimization Parameters
Column Chromatography High resolution for complex mixtures.Can be time-consuming and use large volumes of solvent. Potential for product degradation on silica.Mobile phase composition, stationary phase choice, sample loading technique.
Recrystallization Can provide very high purity. Scalable.Dependent on finding a suitable solvent. Can have lower yields than chromatography.Solvent selection, cooling rate.
Acid-Base Extraction Good for removing acidic or basic impurities.Product must be stable to acidic and basic conditions. Can lead to emulsion formation.Choice of acid and base, solvent for extraction.

Visual Workflows

Purification_Workflow Crude_Product Crude Ethyl 5-methyl-1H- indazole-3-carboxylate TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Optimize Mobile Phase Recrystallization Recrystallization TLC_Analysis->Recrystallization Select Solvent Purity_Check Purity Analysis (NMR, HPLC, MP) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Repurify if needed Purity_Check->Recrystallization Repurify if needed Pure_Product Pure Product Purity_Check->Pure_Product Purity Confirmed

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Poor_Separation Poor Separation in Column Chromatography? Start->Poor_Separation Tailing Peak Tailing on Silica? Poor_Separation->Tailing No Optimize_Eluent Optimize Mobile Phase (Gradient Elution) Poor_Separation->Optimize_Eluent Yes Low_Yield Low Yield? Tailing->Low_Yield No Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Tailing->Change_Stationary_Phase Also consider Add_Modifier Add Basic Modifier (e.g., Triethylamine) Tailing->Add_Modifier Yes Check_Elution Flush Column with Stronger Solvent Low_Yield->Check_Elution Yes Optimize_Eluent->Tailing Change_Stationary_Phase->Low_Yield Add_Modifier->Low_Yield Check_Fractions Re-check Fractions with TLC Check_Elution->Check_Fractions

Caption: A logical flow for troubleshooting common purification problems.

References

How to distinguish between N-1 and N-2 alkylated indazole regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-alkylated indazole derivatives. The synthesis of these compounds often yields a mixture of N-1 and N-2 regioisomers, and their correct structural assignment is critical for understanding structure-activity relationships (SAR) and ensuring the quality of drug candidates. This resource provides in-depth technical guidance and troubleshooting advice to help you confidently distinguish between these isomers.

Frequently Asked Questions (FAQs)

Q1: My indazole alkylation reaction produced two spots on TLC with very similar Rf values. How can I confirm if I have a mixture of N-1 and N-2 regioisomers?

The formation of both N-1 and N-2 alkylated indazoles is a common outcome in synthesis, often resulting in regioisomers with similar polarities.[1][2][3] While chromatographic separation can be challenging, the definitive confirmation and structural elucidation are typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]

Q2: I've isolated the two products from my reaction. What is the most reliable method to definitively assign the N-1 and N-2 structures?

The most powerful and commonly used techniques are two-dimensional (2D) NMR experiments, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[2][3][5] These methods provide through-bond and through-space correlation information that unambiguously establishes the point of alkylation. For absolute confirmation, single-crystal X-ray diffraction is the gold standard, providing a direct visualization of the molecular structure.[2][6]

Q3: I'm having trouble separating the two isomers by column chromatography. Are there any tips?

Separating N-1 and N-2 indazole regioisomers can be difficult due to their similar physical properties.[1] Here are some strategies to improve separation:

  • Solvent System Optimization: A systematic screen of solvent systems with varying polarities is crucial. Mixtures of hexanes and ethyl acetate are a common starting point. Sometimes, adding a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane can improve resolution.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, often provides superior separation compared to standard column chromatography.[7][8][9][10] Chiral HPLC can also be effective for separating enantiomers if a chiral center is present.[7][9][10]

  • Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for separating challenging isomers and is often faster and uses less solvent than HPLC.

Troubleshooting Guide: Spectroscopic Analysis

This section provides detailed protocols and interpretation guides for the key analytical techniques used to differentiate N-1 and N-2 alkylated indazole regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool

NMR spectroscopy is the most informative and readily accessible method for isomer differentiation.[11] Key differences are observed in ¹H, ¹³C, and 2D NMR spectra.

While subtle, there are characteristic differences in the chemical shifts of the protons on the indazole core.

  • H3 Proton: The H3 proton in N-2 isomers is often shifted slightly downfield compared to the corresponding N-1 isomer.

  • Protons on the Benzenoid Ring: The electronic distribution differs between the two isomers, which can lead to small but discernible shifts in the aromatic protons (H4, H5, H6, H7). The benzenoid character of the six-membered ring in N-1 isomers versus the quinonoid character in N-2 isomers influences these shifts.[12]

  • Alkyl Group Protons (α-CH₂): The protons on the carbon directly attached to the nitrogen (α-CH₂) can also show slight differences in their chemical shifts.

The carbon chemical shifts, particularly of the pyrazole ring, are highly diagnostic.[13][14][15]

  • C3 and C7a Carbons: These two carbons typically show the most significant and reliable differences in their chemical shifts between the N-1 and N-2 isomers. In N-2 isomers, C3 is generally more shielded (shifted upfield) compared to N-1 isomers. Conversely, C7a is often more deshielded (shifted downfield) in N-2 isomers.

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Key Carbons in N-Alkylated Indazoles

CarbonN-1 Isomer (ppm)N-2 Isomer (ppm)
C3 ~133-145~120-130
C7a ~138-142~148-152

Note: These are approximate ranges and can be influenced by substituents on the indazole ring.

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive NMR experiment for assigning the regiochemistry.[3][5] It shows correlations between protons and carbons that are 2-3 bonds away.

Key Diagnostic HMBC Correlations:

  • N-1 Isomer: A crucial correlation will be observed between the protons of the alkyl group attached to the nitrogen (α-CH₂) and the C7a carbon of the indazole ring.[3][5][16]

  • N-2 Isomer: A key correlation will be seen between the protons of the alkyl group attached to the nitrogen (α-CH₂) and the C3 carbon of the indazole ring.[3][5][16]

Experimental Protocol: HMBC Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition:

    • Set up a standard hsqcedetgpsisp2.3 (or similar) pulse program on a Bruker spectrometer or the equivalent on other instruments.

    • Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.

    • Set the CNST2 (or equivalent J-coupling evolution delay) to optimize for a long-range coupling constant of 8-10 Hz. This is a good starting point for ³JCH correlations.

  • Processing and Analysis:

    • Process the 2D data using appropriate window functions.

    • Look for the key cross-peaks as described above and illustrated in the diagram below.

Diagram: Differentiating Indazole Isomers with HMBC

Caption: Key HMBC correlations for distinguishing N-1 and N-2 indazole regioisomers.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations and can be used as a complementary technique.

  • N-1 Isomer: A NOE is expected between the α-CH₂ protons of the alkyl group and the H7 proton on the indazole ring.

  • N-2 Isomer: A NOE should be observed between the α-CH₂ protons of the alkyl group and the H3 proton.

X-ray Crystallography: The Definitive Answer

If a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure, definitively confirming the connectivity and regiochemistry.[17][18] This method is particularly valuable when NMR data is ambiguous or for publication purposes.

Experimental Workflow: Isomer Identification

Caption: A typical workflow for the separation and identification of indazole regioisomers.

Concluding Remarks

The differentiation of N-1 and N-2 alkylated indazole regioisomers is a critical step in synthetic and medicinal chemistry. While chromatographic separation can be challenging, a systematic approach utilizing a combination of 1D and 2D NMR techniques, particularly HMBC, provides a robust and reliable means of structural assignment. In cases of ambiguity or for absolute confirmation, single-crystal X-ray diffraction remains the ultimate arbiter of structure. By applying the principles and protocols outlined in this guide, researchers can confidently characterize their synthesized indazole derivatives.

References

Technical Support Center: Optimization of Reaction Parameters for the Synthesis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole synthesis. As a privileged scaffold in medicinal chemistry, the successful and efficient synthesis of indazoles is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of indazole derivatives, offering practical solutions and preventative measures based on established chemical principles.

Issue 1: Low or No Yield of the Desired Indazole Product

Q1: My reaction has resulted in a very low yield or has not produced the desired indazole at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield is a frequent challenge in organic synthesis and can stem from several factors in the context of indazole formation. A systematic approach to troubleshooting is crucial.

Probable Causes & Step-by-Step Solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity.

    • Explanation: Many indazole syntheses require specific temperature ranges to proceed efficiently. For instance, some reactions may need heating to overcome activation energy barriers, while others might require lower temperatures to prevent decomposition of starting materials or intermediates.[3] Increasing the temperature can enhance reaction rates, but excessive heat can lead to the formation of side products and degradation, thereby reducing the yield.[3]

    • Troubleshooting Protocol:

      • Monitor your reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, and 110 °C) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

      • A study on the synthesis of certain indazole derivatives found that increasing the temperature to 110 °C improved yields, but higher temperatures led to a decrease due to side reactions.[3]

      • Start with milder conditions and incrementally increase the temperature.

  • Incorrect Solvent Choice: The solvent can significantly influence the reaction outcome.

    • Explanation: The polarity and boiling point of the solvent can affect the solubility of reagents, reaction rates, and even the reaction pathway. For some syntheses, polar aprotic solvents like DMSO or DMF have been shown to provide higher yields.[2][4]

    • Troubleshooting Protocol:

      • If your current solvent is not providing good results, consider screening a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO).

      • A study on the synthesis of 1H-indazoles found that DMSO gave the best yield compared to other solvents.[4]

      • Ensure your chosen solvent is anhydrous, as the presence of water can sometimes interfere with the reaction, although in specific cases like the Davis-Beirut reaction, a controlled amount of water can be beneficial.[5]

  • Ineffective Catalyst System: The choice and loading of the catalyst are often critical for successful indazole synthesis.

    • Explanation: Many modern indazole syntheses rely on catalysts, such as transition metals (e.g., palladium, copper) or acid/base catalysts, to enhance efficiency and selectivity.[1][6][7] The catalyst's activity can be influenced by the choice of ligands, the oxidation state of the metal, and the presence of co-catalysts or additives.

    • Troubleshooting Protocol:

      • Verify the quality and activity of your catalyst.

      • Screen different catalysts known to be effective for the specific type of indazole synthesis you are performing. For example, copper-catalyzed reactions are common for forming C-N and N-N bonds in one-pot syntheses of 2H-indazoles.[2][8]

      • Optimize the catalyst loading. Typically, catalyst loading is in the range of 1-10 mol%.

Issue 2: Formation of Significant Side Products

Q2: I am observing the formation of multiple spots on my TLC plate, indicating the presence of significant side products. How can I improve the selectivity of my reaction?

A2: The formation of side products is a common issue, particularly in reactions with multiple competing pathways. Improving selectivity often involves fine-tuning the reaction conditions.

Probable Causes & Step-by-Step Solutions:

  • Lack of Regioselectivity (N-1 vs. N-2 Substitution): Alkylation of the indazole core can occur at either the N-1 or N-2 position, leading to a mixture of isomers.

    • Explanation: The regioselectivity of N-alkylation is influenced by several factors, including the base, solvent, and the electronic and steric properties of the substituents on the indazole ring.[5] Generally, the 1H-tautomer of indazole is more stable than the 2H-tautomer.[9]

    • Troubleshooting Protocol:

      • For preferential N-1 alkylation: Using sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF) often favors the formation of the N-1 isomer.[5][10]

      • For preferential N-2 alkylation: Mitsunobu conditions (e.g., with triphenylphosphine and diethyl azodicarboxylate) tend to favor the N-2 isomer.[5] Electron-withdrawing groups at the C7 position can also promote N-2 alkylation.[5]

      • Carefully control the reaction temperature, as lower temperatures may favor the kinetic N-2 product, while higher temperatures can allow for equilibration to the more thermodynamically stable N-1 product.[5]

  • Competing Reaction Pathways: Depending on the synthetic route, various side reactions can occur.

    • Explanation: For instance, in syntheses starting from o-halobenzaldehydes and hydrazines, side reactions like hydrazone and dimer formation can occur.[2]

    • Troubleshooting Protocol:

      • Adjust the stoichiometry of the reactants. For example, using an excess of one reagent might favor the desired reaction pathway.

      • Modify the order of addition of reagents.

      • Lowering the reaction temperature can sometimes suppress unwanted side reactions.

Frequently Asked Questions (FAQs)

Q3: How critical is the purity of my starting materials for a successful indazole synthesis?

A3: The purity of your starting materials is paramount. Impurities can lead to the formation of undesired byproducts, which can complicate purification and lower the overall yield. For instance, in reactions involving aldehydes, impurities from oxidation (carboxylic acids) can interfere with the reaction. Always use freshly purified or commercially available high-purity starting materials.

Q4: What are the best practices for monitoring the progress of my indazole synthesis reaction?

A4: Regular monitoring of your reaction is crucial for optimization. Thin Layer Chromatography (TLC) is a quick and effective method for qualitatively tracking the consumption of starting materials and the appearance of the product. For more quantitative analysis and to identify intermediates or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Q5: I am struggling with the purification of my indazole derivative. What are some common strategies?

A5: Purification of heterocyclic compounds like indazoles can be challenging due to their polarity and potential for co-elution with impurities.

  • Column Chromatography: This is the most common purification technique.

    • Optimizing the Mobile Phase: If your compound is co-eluting with impurities, systematically vary the polarity of your eluent system. Using a gradient elution (gradually increasing the polarity of the solvent) can often provide better separation than an isocratic system (constant solvent mixture).[11]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a pure compound. The key is to find a suitable solvent or solvent system that dissolves your compound well at high temperatures but poorly at low temperatures.[11]

  • Acid-Base Extraction: Indazoles are weakly basic and can be protonated.[9] This property can be exploited for purification. You can dissolve your crude product in an organic solvent and extract it with an acidic aqueous solution. The indazole will move to the aqueous layer. After separating the layers, you can neutralize the aqueous layer with a base to precipitate the purified indazole, which can then be collected by filtration or extracted back into an organic solvent.[11]

Data and Protocols

Table 1: Effect of Reaction Parameters on Indazole Synthesis
ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature Room Temperature80 °C110 °CYield may increase with temperature up to an optimum, then decrease due to side reactions.[3]
Solvent TolueneTHFDMSOPolar aprotic solvents like DMSO often lead to higher yields.[4]
Base (for N-alkylation) K₂CO₃NaHPyridineNaH in THF often favors N-1 substitution.[5][12]
Catalyst NonePd(OAc)₂Cu₂OCatalyst choice is reaction-dependent; copper and palladium are common for cross-coupling and cyclization reactions.[1][13]
Protocol 1: General Procedure for a Copper-Catalyzed Synthesis of 2H-Indazoles

This protocol is a general guideline for a one-pot, three-component synthesis and may require optimization for specific substrates.[2][8]

  • Reaction Setup: To an oven-dried reaction vessel, add the o-halobenzaldehyde (1 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and the copper catalyst (e.g., Cu₂O, 5-10 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO, 3 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Stir the mixture at the optimized temperature (e.g., 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield Observed temp Optimize Temperature start->temp Step 1 solvent Screen Solvents temp->solvent If no improvement end Improved Yield temp->end Success catalyst Optimize Catalyst System solvent->catalyst If no improvement solvent->end Success reagents Check Reagent Purity catalyst->reagents If still low catalyst->end Success reagents->temp Re-optimize reagents->end Success

Caption: A systematic workflow for troubleshooting low yields in indazole synthesis.

Diagram 2: Factors Influencing N-1 vs. N-2 Regioselectivity

RegioselectivityFactors Indazole Indazole Alkylation N1 N-1 Isomer (Thermodynamic Product) Indazole->N1 N2 N-2 Isomer (Kinetic Product) Indazole->N2 Base Base NaH (favors N-1) Mitsunobu (favors N-2) Base->Indazole Solvent Solvent THF (with NaH) for N-1 Solvent->Indazole Substituents Substituents EWG at C7 (favors N-2) Substituents->Indazole Temperature Temperature High Temp (favors N-1) Low Temp (favors N-2) Temperature->Indazole

Caption: Key parameters influencing the regioselectivity of indazole N-alkylation.

References

Identification of common byproducts in Ethyl 5-methyl-1H-indazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to help you troubleshoot and optimize your synthetic routes. The information presented here is a synthesis of established reaction mechanisms and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction to form the indazole core has a low yield and multiple spots on TLC. What are the likely byproducts?

When synthesizing the indazole core, particularly through a Japp-Klingemann or a Fischer-like cyclization, several byproducts can arise from incomplete reactions or alternative reaction pathways.

Common Byproducts from Indazole Core Synthesis:

  • Incomplete Cyclization: The immediate precursor, a hydrazone, may remain if the cyclization conditions (e.g., acid concentration, temperature, or reaction time) are insufficient.

  • Side-Reactions from Starting Materials: Depending on the specific route, byproducts from the starting materials, such as aldol condensation products if a ketone is used in a Fischer synthesis, can contaminate the desired product.[1]

  • Formation of Azo Compounds: In the Japp-Klingemann reaction, the intermediate azo compound may be stable under certain conditions and not fully convert to the hydrazone, leading to a mixture of products.[2]

Troubleshooting and Mitigation:

  • Optimize Reaction Conditions: Carefully screen acid catalysts (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids), reaction temperature, and time to favor complete cyclization.

  • Purification of Intermediates: If possible, purify the hydrazone intermediate before cyclization to remove any byproducts from the initial condensation step.

  • Analytical Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure the complete consumption of the starting materials and intermediates.

Question 2: I'm observing two major products in my final alkylation/esterification step. What is the likely identity of the second product?

The most common issue in the final steps of synthesizing N-alkylated indazole esters is the formation of regioisomers.

Likely Byproduct: The N2-Alkylated Isomer

Indazole has two nitrogen atoms in its pyrazole ring, and alkylation can occur at either the N1 or N2 position. While the 1H-indazole tautomer is generally more stable, the 2H-tautomer can also react, leading to a mixture of N1 and N2 alkylated products.[3] For this compound, the primary byproduct is almost certainly Ethyl 5-methyl-2H-indazole-3-carboxylate .

Causality of Regioisomer Formation:

The ratio of N1 to N2 alkylation is influenced by several factors:

  • Steric Hindrance: The substituent at the C3 position can sterically hinder the approach of the alkylating agent to the N2 position, favoring N1 alkylation.

  • Electronic Effects: The electron-withdrawing nature of the carboxylate group at C3 can influence the nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of the alkylation.

Troubleshooting and Mitigation:

  • Choice of Base and Solvent: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1 alkylation for indazoles with a C3-ester group.[3]

  • Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity.

  • Chromatographic Separation: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The most prevalent synthetic strategies involve a two-stage approach: first, the formation of the 5-methyl-1H-indazole-3-carboxylic acid or its ester, followed by any necessary alkylation or esterification. The core indazole synthesis often utilizes one of the following methods:

  • Japp-Klingemann Reaction: This involves the reaction of a β-keto-ester with an aryl diazonium salt to form a hydrazone, which is then cyclized to the indazole.[2]

  • Fischer Indole Synthesis (adapted for indazoles): This classic reaction can be adapted to form indazoles from arylhydrazines and α-ketoesters.[4]

  • Cyclization of Hydrazones: Various methods exist for the cyclization of pre-formed hydrazones derived from substituted acetophenones or benzophenones.

How can I confirm the identity of the N1 and N2 regioisomers?

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for distinguishing between N1 and N2 isomers.

  • ¹H NMR: The chemical shift of the proton on the indazole ring can be indicative. Additionally, the protons of the ethyl group, particularly the methylene (-CH₂-) protons, will have different chemical shifts in the two isomers due to their different electronic environments.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, especially C3 and C7a, will differ between the N1 and N2 isomers.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can definitively establish the connectivity. For the N1 isomer, a correlation is expected between the N-ethyl methylene protons and C7a. For the N2 isomer, a correlation would be observed between the N-ethyl methylene protons and C3.

Are there any known degradation products to be aware of?

Indazole-3-carboxylic acids can be susceptible to decarboxylation under harsh thermal or acidic conditions, leading to the formation of 5-methyl-1H-indazole. While the ethyl ester is more stable, prolonged heating at high temperatures should be avoided.

Experimental Protocols

Protocol 1: Purification of this compound from its N2-isomer

This protocol provides a general guideline for the separation of N1 and N2 regioisomers using column chromatography.

Materials:

  • Crude reaction mixture containing this compound and its N2-isomer.

  • Silica gel (230-400 mesh).

  • Hexanes (or heptanes).

  • Ethyl acetate.

Procedure:

  • Prepare the Column: Slurry pack a glass chromatography column with silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Load the Sample: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The less polar N2-isomer will typically elute before the more polar N1-isomer.

  • Monitor Fractions: Collect fractions and monitor them by TLC, staining with potassium permanganate or visualizing under UV light.

  • Combine and Concentrate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Visualizations

Diagram 1: General Byproduct Formation Pathways

Byproducts cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts Aryl Hydrazine Aryl Hydrazine Reaction_Conditions Acid/Heat Aryl Hydrazine->Reaction_Conditions Ketoester Ketoester Ketoester->Reaction_Conditions Desired_Indazole This compound Reaction_Conditions->Desired_Indazole Main Pathway N2_Isomer N2-Alkylated Isomer Reaction_Conditions->N2_Isomer Side Reaction (Alkylation Step) Incomplete_Cyclization Unreacted Hydrazone Reaction_Conditions->Incomplete_Cyclization Side Reaction (Cyclization Step) Degradation Decarboxylated Indazole Desired_Indazole->Degradation Harsh Conditions

Caption: Potential byproduct pathways in the synthesis.

Diagram 2: Troubleshooting Logic

Troubleshooting Start Problem Observed Low_Yield Low Yield/ Multiple Spots Start->Low_Yield Two_Products Two Major Products (Post-Alkylation) Start->Two_Products Check_Cyclization Incomplete Cyclization? Low_Yield->Check_Cyclization Check_Isomers N1/N2 Isomers? Two_Products->Check_Isomers Optimize_Cyclization Optimize Acid/Temp/ Time for Cyclization Check_Cyclization->Optimize_Cyclization Yes Purify_Intermediate Purify Hydrazone Intermediate Check_Cyclization->Purify_Intermediate Yes Optimize_Alkylation Optimize Base/Solvent for Alkylation Check_Isomers->Optimize_Alkylation Yes Column_Chromatography Perform Column Chromatography Check_Isomers->Column_Chromatography Yes

Caption: A logical flow for troubleshooting common issues.

References

Assessing the stability of Ethyl 5-methyl-1H-indazole-3-carboxylate under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-methyl-1H-indazole-3-carboxylate (EMIC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (EMIC) that I should be aware of?

The indazole ring system, while relatively stable, is susceptible to degradation under specific stress conditions. The primary pathways of concern for EMIC are hydrolysis, photodegradation, and oxidation.[1]

  • Hydrolysis: The ester functional group in EMIC is the most likely site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 5-methyl-1H-indazole-3-carboxylic acid. The rate of hydrolysis is pH-dependent.[1]

  • Photodegradation: Indazole derivatives can undergo photochemical rearrangement when exposed to UV light.[1] A common transformation is the conversion of the indazole ring into a more stable benzimidazole structure.[1] This process, known as phototransposition, is often initiated by UVB or UVA irradiation.[1]

  • Oxidative Degradation: The indazole ring can be susceptible to oxidation.[1] Strong oxidizing agents or exposure to atmospheric oxygen over prolonged periods, especially in the presence of light or metal ions, can lead to the formation of various oxidized byproducts. Forced degradation studies often use reagents like hydrogen peroxide to simulate these conditions.[1]

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can cause thermal decomposition.[1]

Q2: I'm observing an unexpected peak in my HPLC analysis that seems to be a benzimidazole derivative. What could be causing this?

The appearance of a benzimidazole derivative is a strong indicator of photodegradation.[1] When 1H-indazoles like EMIC are exposed to UV radiation, they can undergo an excited-state tautomerization to the 2H-indazole form.[1] This 2H-tautomer is the key intermediate that rearranges to form the thermodynamically more stable benzimidazole.[1] This can occur even under ambient laboratory lighting over time, or more rapidly if the compound is exposed to direct sunlight or a UV lamp.

To mitigate this, it is crucial to protect solutions and solid samples of EMIC from light by using amber vials or wrapping containers in aluminum foil.

Q3: What are the recommended storage conditions for ensuring the long-term stability of EMIC?

To maintain the integrity of this compound, proper storage is essential. Based on supplier recommendations and the compound's known stability profile, the following conditions are advised:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Slows down potential degradation pathways.[2]
Atmosphere Sealed in a dry environmentProtects against hydrolysis from atmospheric moisture.[3]
Light Protected from light (e.g., amber vial)Prevents photodegradation.
Inertness Store under an inert atmosphere (e.g., nitrogen or argon) for maximum stabilityMinimizes the risk of oxidative degradation.
Q4: I need to perform a forced degradation study on EMIC. What are the standard starting conditions?

Forced degradation, or stress testing, is a critical step in understanding a compound's stability profile and for developing stability-indicating analytical methods.[4][5] The conditions should be stringent enough to induce degradation but not so severe that they cause complete decomposition. Here are typical starting points based on ICH guidelines:[1][4]

Stress ConditionTypical Reagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24-48 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature4-8 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Degradation 80°C (in solid state)48 hours
Photostability ICH-compliant light source (e.g., option 1 or 2)AmbientAs per ICH Q1B guidelines[6][7]

It is important to monitor the degradation at various time points and adjust the conditions as necessary to achieve a target degradation of 5-20%.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in Reverse-Phase HPLC Analysis

Potential Cause: Interaction of the basic nitrogen atoms in the indazole ring with residual silanols on the HPLC column.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to block the active sites on the silica.

    • Use a low-ionic-strength buffer, such as 10-20 mM phosphate or acetate, to maintain a consistent pH and ionic environment.

  • pH Adjustment: Ensure the mobile phase pH is in a range where EMIC is in a single ionic form. A pH between 3 and 7 is generally a good starting point.

  • Column Selection: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Issue 2: Inconsistent Results or Apparent Degradation in Solution

Potential Cause: Solvent incompatibility or degradation catalyzed by impurities in the solvent.

Troubleshooting Steps:

  • Solvent Purity: Always use high-purity, HPLC-grade solvents to minimize the presence of contaminants that could react with EMIC.

  • Solvent Selection: While EMIC is soluble in common organic solvents like DMSO, DMF, methanol, and acetonitrile, it's important to assess its stability in your chosen solvent over the timeframe of your experiment. Perform a time-course study by preparing a solution and analyzing it at regular intervals.

  • Avoid Reactive Solvents: Be cautious with chlorinated solvents, which can contain acidic impurities. Check for peroxide formation in ethers like THF, as these can promote oxidative degradation.

Experimental Workflow: Assessing the Hydrolytic Stability of EMIC

This protocol outlines a typical experiment to determine the stability of this compound under acidic and basic conditions.

Hydrolytic_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare EMIC Stock Solution (e.g., 1 mg/mL in ACN) stress_acid Incubate aliquot of stock with 0.1 M HCl at 60°C prep_stock->stress_acid stress_base Incubate aliquot of stock with 0.1 M NaOH at RT prep_stock->stress_base stress_control Incubate aliquot of stock with water at 60°C prep_stock->stress_control prep_acid Prepare 0.1 M HCl prep_base Prepare 0.1 M NaOH sampling Withdraw samples at T=0, 2, 4, 8, 24 hours stress_acid->sampling stress_base->sampling stress_control->sampling neutralize Neutralize samples sampling->neutralize hplc Analyze by RP-HPLC with UV detection neutralize->hplc data Quantify EMIC peak area and identify degradation products hplc->data

Caption: Workflow for assessing hydrolytic stability of EMIC.

Logical Relationship: Photodegradation Pathway

The following diagram illustrates the proposed mechanism for the photodegradation of an indazole to a benzimidazole.

Photodegradation_Pathway Indazole 1H-Indazole (EMIC) ExcitedState Excited State Indazole->ExcitedState UV Light (hν) Tautomer 2H-Tautomer Intermediate ExcitedState->Tautomer Tautomerization Benzimidazole Benzimidazole Product Tautomer->Benzimidazole Rearrangement

Caption: Photochemical rearrangement of indazole to benzimidazole.

Disclaimer

This guide is intended for informational purposes only and is based on currently available scientific literature and in-house expertise. Experimental conditions should always be optimized for your specific application. Always follow appropriate laboratory safety procedures.

References

A troubleshooting guide for the synthesis of indazole-3-carboxamides from ester precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of indazole-3-carboxamides. This guide, presented in a question-and-answer format, is designed to address specific challenges you may encounter when synthesizing these valuable compounds from their corresponding ester precursors. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction is not proceeding to completion, or the conversion is very low. What are the likely causes and how can I resolve this?

A1: Low or no conversion in the amidation of an indazole-3-carboxylate ester is a common issue that can often be traced back to a few key factors related to reactivity and reaction conditions.

  • Insufficient Nucleophilicity of the Amine: The direct aminolysis of esters is often a challenging transformation due to the relatively low reactivity of esters compared to other carboxylic acid derivatives like acid chlorides.[1] The reaction is highly dependent on the nucleophilicity of the amine. Primary aliphatic amines are generally more reactive than aromatic amines or secondary amines due to electronic and steric effects. If you are using a weakly nucleophilic amine, more forcing conditions may be necessary.

  • Sub-optimal Reaction Temperature: The direct conversion of esters to amides often requires elevated temperatures to proceed at a reasonable rate.[2] If you are running the reaction at room temperature, consider increasing the temperature. However, be mindful that excessive heat can lead to side reactions and decomposition. A good starting point is to reflux the reaction in a suitable high-boiling solvent like toluene or xylene.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents can solvate the amine, reducing its nucleophilicity. It is often preferable to use a polar aprotic solvent.

  • Catalyst Inefficiency or Absence: While some highly reactive amines can directly displace the alkoxy group of the ester, many reactions benefit from a catalyst. Lewis acids such as Zr(OtBu)4, Hf(OTf)4, and FeCl3 have been shown to catalyze the direct amidation of esters.[3][4] These catalysts activate the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine. If you are not using a catalyst, consider adding one to your reaction mixture.

Troubleshooting Steps:

  • Assess Amine Reactivity: If using a weakly nucleophilic amine, consider using a more reactive derivative if your synthetic route allows.

  • Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and any potential decomposition by thin-layer chromatography (TLC).

  • Solvent Screening: If the reaction is sluggish, consider switching to a higher-boiling aprotic solvent.

  • Introduce a Catalyst: If uncatalyzed, introduce a Lewis acid catalyst. Start with a small catalytic amount (e.g., 5-10 mol%) and optimize the loading as needed.

Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a frequent challenge in indazole chemistry, primarily due to the presence of two nucleophilic nitrogen atoms in the indazole ring and the potential for hydrolysis.

  • N-Alkylation of the Indazole Ring: A significant side reaction is the alkylation of the indazole nitrogen. The indazole ring has two nucleophilic nitrogens (N1 and N2), and under basic conditions, either can be alkylated, leading to a mixture of N1 and N2 regioisomers.[2][5] The regiochemical outcome is highly dependent on the reaction conditions, particularly the base and solvent.[2][5][6]

    • N1-Alkylation: Generally favored under thermodynamic control. Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) has been shown to be highly selective for N1-alkylation.[1][7]

    • N2-Alkylation: Can be favored under kinetic control or with different solvent and base combinations.

  • Hydrolysis of the Ester Starting Material: The presence of water in the reaction mixture can lead to the hydrolysis of the indazole-3-carboxylate ester to the corresponding carboxylic acid.[8][9] This carboxylic acid will likely not react with the amine under these conditions and will need to be removed during purification.

Strategies for Minimizing Side Products:

  • Protect the Indazole Nitrogen: If N-alkylation is a persistent issue, consider protecting the indazole nitrogen before the amidation step. A suitable protecting group can be chosen based on its stability to the amidation conditions and ease of removal.

  • Strict Anhydrous Conditions: To prevent ester hydrolysis, ensure that all reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Base and Solvent for Regioselectivity: If N-alkylation is desired, carefully select the base and solvent to favor the formation of the desired regioisomer. For selective N1-alkylation, NaH in THF is a reliable choice.[1][7]

Q3: My yield of the desired indazole-3-carboxamide is consistently low. How can I improve it?

A3: Low yields can be a result of the issues mentioned above (incomplete conversion, side product formation) or other factors. Here are some strategies to boost your yield:

  • Consider an Alternative, More Robust Synthetic Route: The direct amidation of esters can be low-yielding. A more common and often higher-yielding method for the synthesis of indazole-3-carboxamides is to start from the corresponding indazole-3-carboxylic acid .[10][11] The carboxylic acid can be activated with a variety of standard peptide coupling reagents (e.g., HOBt/EDC, HATU, PyBOP) and then reacted with the desired amine. This is often a more reliable and efficient method.[11]

  • Explore Alternative Amidation Methods:

    • Mechanochemistry: Recent studies have shown that direct mechanochemical amidation of esters, enabled by ball-milling with a sub-stoichiometric amount of a base like potassium tert-butoxide (KOtBu), can be a highly efficient, solvent-free method for amide synthesis.[12]

    • Lewis Acid Catalysis: As mentioned in Q1, employing a Lewis acid catalyst can significantly improve the rate and yield of the direct amidation of esters.[3][4][13]

Experimental Protocol: A More Reliable Route via the Carboxylic Acid

  • Saponification of the Ester: If you are starting with the ester, it can be easily hydrolyzed to the carboxylic acid by treatment with a base like lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like THF or methanol, followed by acidic workup.

  • Amide Coupling:

    • To a solution of the indazole-3-carboxylic acid (1 equivalent) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup and purify the product.

Q4: What are the best practices for purifying my crude indazole-3-carboxamide?

A4: The purification of indazole-3-carboxamides typically involves standard techniques, but some specific considerations can improve the outcome.

  • Column Chromatography: This is the most common method for purifying these compounds.

    • Solvent System Selection: A systematic approach to choosing an eluent is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or acetone. The ideal solvent system should provide good separation between your product and any impurities on a TLC plate, with an Rf value for the product ideally between 0.2 and 0.4.

    • Gradient Elution: For complex mixtures, a gradient elution (gradually increasing the polarity of the eluent during the chromatography) will likely provide better separation than an isocratic elution (using a single solvent mixture).

    • Stationary Phase: While silica gel is the most common stationary phase, for certain indazole derivatives, alumina may offer different selectivity and could be a good alternative.

  • Recrystallization: If your crude product is a solid and of reasonable purity, recrystallization can be a very effective purification method to obtain highly pure material.

    • Solvent Screening: The key is to find a solvent (or solvent pair) in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and acetonitrile.

Troubleshooting Purification:

ProblemPossible CauseSolution
Poor separation in column chromatography Incorrect solvent system polarity.Perform a thorough TLC analysis with various solvent systems to find the optimal eluent. Consider using a gradient elution.
Product is not eluting from the column Eluent is too non-polar.Gradually increase the polarity of the eluent.
Streaking on the TLC plate Compound may be acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Difficulty finding a suitable recrystallization solvent The compound may be too soluble or too insoluble in common solvents.Try a mixed solvent system. Dissolve the compound in a good solvent at elevated temperature and then add a poor solvent dropwise until the solution becomes cloudy. Then, allow it to cool slowly.

Troubleshooting Workflow

Below is a diagram to guide you through the troubleshooting process for the synthesis of indazole-3-carboxamides from ester precursors.

TroubleshootingWorkflow start Reaction Start: Indazole-3-carboxylate Ester + Amine check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes check_purity Mixture of Products? check_conversion->check_purity No add_catalyst Add Lewis Acid Catalyst (e.g., Zr(OtBu)4, FeCl3) increase_temp->add_catalyst check_amine Assess Amine Nucleophilicity add_catalyst->check_amine hydrolysis Side Product: Hydrolyzed Ester (Carboxylic Acid) check_purity->hydrolysis Yes n_alkylation Side Product: N-Alkylated Indazole check_purity->n_alkylation low_yield Low Yield? check_purity->low_yield No use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous protect_N Protect Indazole Nitrogen n_alkylation->protect_N optimize_base_solvent Optimize Base/Solvent (e.g., NaH in THF for N1) protect_N->optimize_base_solvent alternative_route Consider Alternative Route: Start from Carboxylic Acid low_yield->alternative_route Yes purification Purify Product low_yield->purification No mechanochemistry Try Mechanochemistry (Ball-milling with KOtBu) alternative_route->mechanochemistry column_chrom Column Chromatography purification->column_chrom recrystallization Recrystallization purification->recrystallization

Caption: Troubleshooting decision tree for the synthesis of indazole-3-carboxamides.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Confirmation of Ethyl 5-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in therapeutic development. For heterocyclic scaffolds like indazoles, which are prevalent in medicinal chemistry, a multi-faceted analytical approach is not just recommended—it is essential for ensuring scientific integrity.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of Ethyl 5-methyl-1H-indazole-3-carboxylate, a representative indazole derivative. We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how a synergistic application of Mass Spectrometry, NMR, FT-IR, and UV-Vis spectroscopy creates a self-validating system for structural elucidation.[1][2][3]

Mass Spectrometry (MS): The Molecular Gatekeeper

Mass spectrometry serves as the initial checkpoint in structural analysis, providing a precise measurement of the molecule's mass, which directly validates its elemental composition.[4][5] Its high sensitivity and accuracy are indispensable for confirming that the correct compound has been synthesized before more time-intensive analyses are undertaken.[6][7]

Causality of Application

For this compound (C₁₁H₁₂N₂O₂), the primary goal of MS is to confirm the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

  • Ionization Mode: Operate in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument's high resolving power will provide a mass measurement accurate to within a few parts per million (ppm).

Anticipated Data & Interpretation

The expected data provides unambiguous confirmation of the molecule's elemental composition.

ParameterTheoretical ValueObserved Value (Hypothetical)Interpretation
Molecular Formula C₁₁H₁₂N₂O₂-The target chemical formula.
Exact Mass 204.0899-The calculated monoisotopic mass.
[M+H]⁺ Ion 205.0972205.0970The observed mass of the protonated molecule confirms the molecular weight with high accuracy, validating the elemental formula.

The close correlation between the theoretical and observed mass for the [M+H]⁺ ion provides the foundational evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful and definitive technique for elucidating the precise structure of an organic molecule.[2][8] It provides a detailed map of the carbon-hydrogen framework, revealing information about the chemical environment, connectivity, and relative number of each type of proton (¹H NMR) and carbon (¹³C NMR) atom.

Causality of Application

While MS confirms the formula, NMR confirms the specific arrangement of atoms. For our target molecule, NMR is essential to:

  • Confirm the substitution pattern on the indazole ring (i.e., the methyl group is at C5).

  • Verify the presence and structure of the ethyl ester group.

  • Distinguish it from potential isomers.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width covering ~0-15 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a longer experiment requiring more scans.

Anticipated ¹H NMR Data & Interpretation (400 MHz, DMSO-d₆)

The proton NMR spectrum provides a unique fingerprint of the molecule's hydrogen atoms.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~13.8Broad Singlet1HNH The highly deshielded, broad signal is characteristic of the acidic indazole N-H proton.[9][10]
~7.95Singlet1HC4-H Aromatic proton adjacent to the methyl-substituted carbon. Its singlet nature suggests no adjacent protons.
~7.50Doublet1HC7-H Aromatic proton on the benzene portion of the ring system, coupled to the C6-H.
~7.20Doublet1HC6-H Aromatic proton coupled to the C7-H.
~4.35Quartet2H-O-CH₂ -CH₃The quartet splitting pattern is due to coupling with the three protons of the adjacent methyl group.
~2.40Singlet3HC5-CH₃ A sharp singlet in the aromatic methyl region confirms the presence and position of this group.
~1.35Triplet3H-O-CH₂-CH₃ The triplet splitting pattern is due to coupling with the two protons of the adjacent methylene group.[11]
Anticipated ¹³C NMR Data & Interpretation (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentInterpretation
~162.5C =OCarbonyl carbon of the ester group, typically found in this downfield region.[11]
~141.0 - 120.06 Aromatic/Heterocyclic CarbonsSignals corresponding to the carbons of the indazole ring system. Specific assignments can be made with 2D NMR techniques.
~110.01 Aromatic/Heterocyclic CarbonA shielded aromatic carbon, typical for the indazole ring.
~60.5-O-C H₂-Methylene carbon of the ethyl ester.
~21.0C5-C H₃Methyl carbon attached to the aromatic ring.
~14.5-CH₂-C H₃Methyl carbon of the ethyl ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Analysis

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[12]

Causality of Application

For our compound, FT-IR provides direct, confirmatory evidence for the presence of the key functional groups: the N-H of the indazole, the C=O of the ester, and the aromatic system. This data complements the NMR and MS findings.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal should be taken first.

Anticipated Data & Interpretation

The IR spectrum provides a clear vibrational signature of the molecule's functional groups.

Wavenumber (cm⁻¹)Intensity / ShapeVibration TypeInterpretation
~3280Medium, BroadN-H StretchConfirms the presence of the N-H bond in the indazole ring.[11]
~3050WeakAromatic C-H StretchIndicates C-H bonds on the aromatic ring.
~2980WeakAliphatic C-H StretchIndicates C-H bonds of the ethyl and methyl groups.
~1715Strong, SharpEster C=O StretchA prominent peak confirming the carbonyl group of the ethyl ester.[11][13]
~1620, 1480MediumAromatic C=C StretchConfirms the presence of the aromatic ring system.
~1250StrongC-O StretchCorresponds to the stretching of the ester C-O single bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of light in the ultraviolet-visible range, which corresponds to electronic transitions within the molecule. It is particularly useful for characterizing molecules with conjugated π-electron systems.[14]

Causality of Application

The indazole ring system is an aromatic chromophore. UV-Vis spectroscopy provides a characteristic spectrum that confirms the presence of this conjugated system and can be used for quantitative analysis.[15][16]

Experimental Protocol: Solution UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Data Acquisition: Use matched quartz cuvettes to measure the absorbance of the sample solution against a solvent blank over a wavelength range of approximately 200-400 nm.

Anticipated Data & Interpretation
ParameterObserved Value (Hypothetical)Interpretation
λmax ~290 nmThis maximum absorption wavelength is characteristic of the electronic transitions within the conjugated indazole ring system, confirming the nature of the core chromophore.

Integrated Structural Confirmation Workflow

The power of this multi-technique approach lies in the integration of complementary data. Each technique provides a piece of the puzzle, and together they build a complete and validated picture of the molecular structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Synthesized Compound (this compound) MS Mass Spectrometry (MS) Compound->MS NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR UV UV-Vis Spectroscopy Compound->UV Data_MS Molecular Formula Confirmed (C₁₁H₁₂N₂O₂) MS->Data_MS Data_NMR C-H Framework & Connectivity (Isomer Confirmation) NMR->Data_NMR Data_IR Functional Groups Identified (C=O, N-H, C-O) IR->Data_IR Data_UV Conjugated System Confirmed UV->Data_UV Confirmed Unambiguous Structural Confirmation Data_MS->Confirmed Data_NMR->Confirmed Data_IR->Confirmed Data_UV->Confirmed

Caption: Workflow for integrated spectroscopic analysis.

Mapping Evidence to Structure

This diagram illustrates how specific data from each technique confirms distinct features of the target molecule.

G cluster_structure Molecular Structure cluster_evidence Spectroscopic Evidence structure This compound Molecular Formula: C₁₁H₁₂N₂O₂ Indazole Core & N-H C5-Methyl Group Ethyl Ester Group (-COOCH₂CH₃) MS HRMS: [M+H]⁺ @ 205.0970 structure:f0->MS NMR_NH ¹H NMR: Broad singlet @ ~13.8 ppm structure:f1->NMR_NH IR_NH FT-IR: N-H Stretch @ ~3280 cm⁻¹ structure:f1->IR_NH UV_Vis UV-Vis: λmax @ ~290 nm structure:f1->UV_Vis NMR_Me ¹H NMR: Singlet @ ~2.40 ppm structure:f2->NMR_Me NMR_Et ¹H NMR: Quartet & Triplet structure:f3->NMR_Et IR_CO FT-IR: C=O Stretch @ ~1715 cm⁻¹ structure:f3->IR_CO

Caption: Linking structural features to spectroscopic data.

Conclusion

The structural confirmation of a novel compound is not achieved by a single measurement but by the convergence of evidence from orthogonal analytical techniques. For this compound, high-resolution mass spectrometry validates the elemental formula, while FT-IR and UV-Vis spectroscopy confirm the presence of the requisite functional groups and chromophore, respectively. Ultimately, ¹H and ¹³C NMR spectroscopy provides the definitive architectural blueprint, confirming the precise connectivity and isomeric form. This rigorous, self-validating workflow ensures the highest level of scientific trustworthiness, a non-negotiable standard for researchers in drug development and all scientific disciplines.

References

A Comparative Biological Evaluation of Ethyl 5-methyl-1H-indazole-3-carboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] As a privileged scaffold, indazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This structural motif is present in several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, underscoring its clinical significance.[2][4] The diverse biological activities of indazoles stem from their ability to interact with a wide range of biological targets, often serving as bioisosteres for endogenous ligands or other heterocyclic systems like indoles. This guide provides a comparative biological evaluation of Ethyl 5-methyl-1H-indazole-3-carboxylate, a specific indazole analog, in the context of other structurally related indazole derivatives. By examining the influence of substitutions on the indazole core, we aim to elucidate structure-activity relationships (SAR) and provide a framework for the rational design of novel therapeutic agents.

Focus Compound: this compound

This compound has been identified in the literature for its potential antiarthritic effects.[5] However, a detailed quantitative analysis of its specific biological activities, such as its half-maximal inhibitory concentrations (IC₅₀) against specific enzymes or cell lines, and its minimum inhibitory concentrations (MIC) against various microbial strains, is not extensively documented in publicly available research. This guide, therefore, will leverage data from closely related indazole analogs to infer and discuss the probable biological profile of this compound. The selected comparators include the parent Ethyl 1H-indazole-3-carboxylate, and analogs with varying substituents at the 5-position, namely 5-amino and 5-nitro indazoles, to provide a comprehensive analysis of structure-activity relationships.

Comparative Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory therapies.[6][7] The anti-inflammatory potential of indazole derivatives has been well-established, with many exhibiting potent inhibitory effects on the COX pathway.[8][9]

Mechanism of Action: Inhibition of the COX-2 Pathway

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and indazole derivatives are attributed to their inhibition of the COX-2 enzyme.[10] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Indazole Analogs Indazole Analogs Indazole Analogs->COX-2 Inhibits

Caption: Inhibition of the COX-2 pathway by indazole analogs.

Comparative COX-2 Inhibition Data
Compound5-SubstituentCOX-2 IC₅₀ (µM)Reference
Indazole-H23.42[8]
5-Aminoindazole-NH₂12.32[8]
6-Nitroindazole-NO₂ (at pos. 6)19.22[8]
Celecoxib (Standard)-5.10[8]

Analysis of Structure-Activity Relationship (SAR):

The data suggests that substitution at the 5-position of the indazole ring significantly influences COX-2 inhibitory activity. The presence of an electron-donating amino group at the 5-position in 5-aminoindazole results in the most potent COX-2 inhibition among the tested indazole analogs, with an IC₅₀ value of 12.32 µM.[8] This is a notable improvement compared to the unsubstituted indazole. The electron-withdrawing nitro group at a similar position also confers potent activity. Based on these findings, it is plausible that the methyl group at the 5-position of this compound, being a weak electron-donating group, would also contribute to favorable anti-inflammatory activity, likely with a COX-2 IC₅₀ value in the lower micromolar range. The ethyl carboxylate group at the 3-position is a common feature in many biologically active indazoles and is expected to contribute to the overall binding affinity to the target enzyme.

Comparative Anticancer Activity

The indazole scaffold is a prominent feature in a number of successful anticancer drugs that primarily act as kinase inhibitors.[2][4] These compounds target key signaling pathways involved in tumor growth, proliferation, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.[1]

Mechanism of Action: Inhibition of VEGFR-2 and EGFR Signaling

Many indazole-based anticancer agents exert their effects by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR.[1][4] Overactivation of these receptors is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients. By blocking the ATP-binding site of these kinases, indazole derivatives can effectively shut down these pro-tumorigenic signaling cascades, leading to apoptosis (programmed cell death) and inhibition of tumor growth.

Signaling Pathway: VEGFR-2 and EGFR Inhibition

Kinase_Inhibition cluster_0 VEGFR-2 Pathway cluster_1 EGFR Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream Signaling (Angiogenesis, Proliferation) Downstream Signaling (Angiogenesis, Proliferation) VEGFR-2->Downstream Signaling (Angiogenesis, Proliferation) EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Signaling (Proliferation, Survival) Downstream Signaling (Proliferation, Survival) EGFR->Downstream Signaling (Proliferation, Survival) Indazole Analogs Indazole Analogs Indazole Analogs->VEGFR-2 Inhibits Indazole Analogs->EGFR Inhibits

Caption: Inhibition of VEGFR-2 and EGFR signaling by indazole analogs.

Comparative Anticancer Activity Data
Compound Class5-SubstituentNotable Anticancer ActivityReference
Indazole-3-amine derivativesVaried aryl groupsIC₅₀ of 5.15 µM against K562 (leukemia) cells for compound 6o .[11]
5-Nitroindazole derivativesVaried N-1 substituentsSignificant suppression of neoplastic cell proliferation.[12]
5-Ethylsulfonyl-indazole-3-carboxamides-SO₂EtIC₅₀ values of 23-28 nM against HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines for compound 8h .[13]

Analysis of Structure-Activity Relationship (SAR):

The anticancer activity of indazole derivatives is highly dependent on the nature and position of substituents. The presence of a 5-bromo substituent in 1H-indazol-3-amine derivatives has been shown to be a key precursor for potent anticancer compounds.[11] Furthermore, the introduction of a sulfonamide group at the 5-position has led to the development of highly potent dual VEGFR-2 and EGFR inhibitors.[13] The 5-nitro group has also been associated with significant antitumor activity.[12]

Given these trends, the 5-methyl group in this compound, while not as strongly activating as an amino or sulfonyl group, could still contribute to anticancer activity. The small, lipophilic nature of the methyl group may enhance cell permeability and interaction with the hydrophobic pockets of kinase domains. Further derivatization, particularly at the N-1 position, as seen in many clinically successful indazole-based drugs, could significantly enhance the anticancer potency of this scaffold.

Comparative Antimicrobial Activity

Indazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][14] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Mechanism of Action: Multiple Antimicrobial Targets

The precise antimicrobial mechanism of many indazole derivatives is still under investigation, but several potential targets have been proposed. These include the inhibition of microbial DNA gyrase, an enzyme essential for DNA replication, and the disruption of microbial cell wall or membrane synthesis. The structural similarity of indazoles to natural purines suggests they may also interfere with nucleic acid metabolism.

Experimental Workflow: Antimicrobial Susceptibility Testing

MIC_Workflow Bacterial/Fungal Culture Bacterial/Fungal Culture Prepare Inoculum Prepare Inoculum Bacterial/Fungal Culture->Prepare Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Inoculum->Inoculate Microtiter Plate Serial Dilution of Indazole Analogs Serial Dilution of Indazole Analogs Serial Dilution of Indazole Analogs->Inoculate Microtiter Plate Incubation Incubation Inoculate Microtiter Plate->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading Determine MIC Determine MIC Visual/Spectrophotometric Reading->Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Antimicrobial Activity Data

Specific MIC values for this compound are not available in the reviewed literature. However, studies on other indazole derivatives demonstrate their potential.

Compound ClassTarget OrganismMIC (µg/mL)Reference
3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamideStaphylococcus aureus3.125[3]
5-nitro-1H-indazole derivativesAspergillus niger (fungus)Zone of inhibition: 19.4 mm[3]
3-methyl-1H-indazole derivativesEscherichia coliZone of inhibition: 46 mm[3]

Analysis of Structure-Activity Relationship (SAR):

The antimicrobial activity of indazoles is influenced by the overall lipophilicity and the electronic properties of the substituents. The presence of a nitro group, as in 5-nitroindazole derivatives, has been shown to confer both antibacterial and antifungal properties.[3] The introduction of bulky, fused ring systems can also enhance antibacterial activity, as seen with the benzo[g]indazole derivative. For this compound, the methyl group may slightly increase lipophilicity, which could facilitate passage through microbial cell membranes. The ethyl carboxylate moiety at the 3-position could be a site for enzymatic hydrolysis by microbial esterases, potentially leading to the formation of the more polar carboxylic acid, which might have a different activity profile. Further studies are required to determine the specific antimicrobial spectrum and potency of this compound.

Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC₅₀ of test compounds against COX-2.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer.

    • Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.

    • Prepare a solution of arachidonic acid (substrate) and a fluorometric probe in assay buffer.

  • Assay Procedure:

    • To a 96-well black microplate, add 10 µL of the test compound dilutions or vehicle control (DMSO).

    • Add 80 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the arachidonic acid/probe solution.

    • Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the probe (e.g., 535/587 nm) in a kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the IC₅₀ of a test compound against a cancer cell line.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HCT-116) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay and Data Acquisition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum and Compound Dilutions:

    • Grow the microbial strain (bacterial or fungal) in an appropriate broth medium to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microbe with no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, absorbance can be read using a microplate reader to quantify growth.

Conclusion and Future Directions

This guide provides a comparative overview of the biological potential of this compound in relation to its structural analogs. While direct experimental data for the title compound is limited, the analysis of structure-activity relationships within the indazole class suggests that it likely possesses favorable anti-inflammatory and potential anticancer and antimicrobial properties. The 5-methyl substituent is anticipated to positively influence these activities.

To fully elucidate the therapeutic potential of this compound, further experimental validation is crucial. We recommend the following future studies:

  • Quantitative in vitro assays: Determination of IC₅₀ values against COX-1 and COX-2 enzymes, a panel of cancer cell lines (including those with overexpressed VEGFR-2 and EGFR), and MIC values against a broad spectrum of pathogenic bacteria and fungi.

  • Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • In vivo efficacy studies: Evaluation of the compound's therapeutic effects in animal models of inflammation, cancer, and infectious diseases.

  • Pharmacokinetic and toxicity profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and safety profile.

The indazole scaffold continues to be a rich source of novel therapeutic agents. A systematic investigation of derivatives such as this compound will undoubtedly contribute to the development of next-generation medicines.

References

A comparative analysis of the synthetic routes to 5-substituted indazole esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 5-substituted indazole esters are crucial intermediates in the synthesis of a wide array of biologically active compounds, including kinase inhibitors and anti-cancer drugs. The substituent at the 5-position plays a pivotal role in modulating the pharmacological activity, making the efficient and versatile synthesis of these esters a key focus in drug discovery.

This guide provides a comparative analysis of the principal synthetic routes to 5-substituted indazole esters. We will delve into the underlying chemical principles, compare their advantages and limitations with supporting data, and provide detailed experimental protocols for key transformations.

Core Synthetic Strategies: An Overview

The synthesis of 5-substituted indazole esters can be broadly categorized into two main approaches:

  • Construction of the Indazole Ring with a Pre-installed 5-Substituent: This strategy involves cyclization reactions where one of the starting materials already contains the desired substituent at the position that will become C5 of the indazole core.

  • Post-Functionalization of a Pre-formed Indazole Ring: This approach begins with a readily available indazole ester, typically halogenated at the 5-position, which then undergoes further reactions, such as cross-coupling, to introduce a variety of substituents.

We will explore prominent examples from both categories, including classical cyclization methods and modern catalytic approaches.

Route 1: Cyclization of Substituted Phenylhydrazones (Fischer-Type Synthesis)

While the classical Fischer indole synthesis is renowned for producing indoles, analogous reactions can be adapted for indazole synthesis, typically starting from ortho-substituted arylhydrazones. For 5-substituted indazoles, this involves the cyclization of a hydrazine derivative of a suitably substituted acetophenone or benzaldehyde. A particularly effective modern variation for producing 5-nitroindazoles involves an intramolecular nucleophilic aromatic substitution (SNAr) of an arylhydrazone.[1]

Mechanism: Intramolecular SNAr Cyclization

This method relies on a starting material containing a good leaving group (like fluorine) ortho to a carbonyl or imine equivalent, and an activating group (like a nitro group) para to the leaving group.

A 2-Fluoro-5-nitro-acetophenone C Arylhydrazone Intermediate A->C Condensation B Arylhydrazine B->C E Anionic Intermediate C->E Base (e.g., K2CO3) D Deprotonation (Base) G 1-Aryl-5-nitro-1H-indazole E->G Intramolecular Attack & -F⁻ F Intramolecular SNAr (Cyclization)

Caption: Mechanism of intramolecular SNAr for 1-Aryl-5-nitro-1H-indazole synthesis.

Advantages & Disadvantages
  • Advantages: High yields for specific substrates, particularly electron-deficient systems.[2] Can be performed as a one-pot reaction, enhancing operational simplicity.[3][4]

  • Disadvantages: Limited to substrates amenable to SNAr, requiring specific substitution patterns (ortho-leaving group, para-activating group). The diversity of the 5-substituent is determined by the starting material, which may not always be readily available.

Route 2: Synthesis from Substituted o-Toluidines

A classical and reliable method for preparing 5-nitroindazole involves the diazotization of 2-amino-5-nitrotoluene, followed by cyclization. The resulting 5-nitroindazole can then be converted to its corresponding ester.

Mechanism: Diazotization and Cyclization

The reaction proceeds via the formation of a diazonium salt from the aniline derivative. This is followed by an intramolecular cyclization, which is thought to involve the loss of a proton from the adjacent methyl group to form the pyrazole ring of the indazole system.

A 2-Amino-5-nitrotoluene B Diazonium Salt A->B NaNO2, Acid C Cyclization Intermediate B->C Intramolecular Cyclization D 5-Nitroindazole C->D Aromatization F Methyl 5-nitro-1H-indazole-3-carboxylate D->F 1. Carboxylation 2. Esterification E Esterification

Caption: Synthetic pathway from 2-amino-5-nitrotoluene to a 5-nitroindazole ester.

Advantages & Disadvantages
  • Advantages: Utilizes readily available and inexpensive starting materials. It is a well-established and scalable reaction for the synthesis of 5-nitroindazole.

  • Disadvantages: The initial cyclization does not directly produce an ester, requiring subsequent functionalization at the 3-position (e.g., carboxylation followed by esterification), which adds steps to the overall synthesis. The reaction conditions for diazotization need careful control.

Route 3: Functionalization of the Pre-formed Indazole Ring

This is arguably the most versatile approach for generating a library of 5-substituted indazole esters. The strategy involves the synthesis of a common intermediate, typically a 5-bromo or 5-iodo-indazole ester, which then serves as a handle for introducing various functional groups via cross-coupling reactions.

Sub-strategy 3a: Halogenation of Indazole Esters

The first step in this approach is the regioselective halogenation of an indazole-3-carboxylic acid or its ester. Bromination is commonly employed.

Sub-strategy 3b: Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. 5-Bromo-1H-indazole-3-carboxylic acid methyl ester is an excellent substrate for coupling with a wide range of boronic acids and esters, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the 5-position.[5]

Mechanism: Suzuki-Miyaura Cross-Coupling

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst.[6]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln C Ar-Pd(II)-X Ln A->C Ar-X Product Methyl 5-R-1H- indazole-3-carboxylate A->Product Product Formation B Oxidative Addition E Ar-Pd(II)-R' Ln C->E R'-B(OR)2 Base D Transmetalation E->A Ar-R' F Reductive Elimination Start Methyl 5-bromo-1H- indazole-3-carboxylate Start->C Boronic R-B(OH)2 Boronic->E

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advantages & Disadvantages
  • Advantages: Extremely versatile, allowing for the introduction of a vast array of substituents at the 5-position.[5] The reactions are generally high-yielding and tolerant of many functional groups. This route is ideal for creating chemical libraries for structure-activity relationship (SAR) studies.

  • Disadvantages: Requires the use of a palladium catalyst, which can be expensive. The synthesis of the required boronic acids or esters can sometimes be challenging. Potential for metal contamination in the final product, which is a concern in pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Synthetic Route Key Starting Materials Typical 5-Substituents Versatility Typical Yields Key Advantages Key Disadvantages
Intramolecular SNAr 2-Fluoro-5-nitro-acetophenone, ArylhydrazinesNitroLow73-96%[2][3]High yields, one-pot procedure.Limited substrate scope, requires specific electronic activation.
From o-Toluidines 2-Amino-5-nitrotolueneNitroLow72-80% (for 5-nitroindazole)Inexpensive starting materials, scalable.Multi-step to get to the ester, limited to nitro group introduction.
Suzuki Cross-Coupling 5-Bromoindazole ester, Boronic acidsAryl, Heteroaryl, AlkylHigh60-90%[5]Highly versatile for SAR studies, good functional group tolerance.Catalyst cost, potential metal contamination, requires synthesis of coupling partners.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate via Fischer Esterification[7]
  • To a solution of 5-nitro-1H-indazole-3-carboxylic acid (38.64 mmol) in methanol (80 cm³), add concentrated sulfuric acid (19.323 mmol) dropwise over 30 minutes while maintaining the temperature below 10°C.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filter the resulting precipitate and recrystallize from ethanol to afford the title compound.

    • Yield: 64%

    • Appearance: Yellow solid

Protocol 2: Synthesis of 5-Bromo-1H-indazole-3-carboxylic Acid[8]
  • Suspend indazole-3-carboxylic acid (6.16 mmol) in glacial acetic acid (60 mL) and heat to 120°C until a clear solution is formed.

  • Cool the solution to 90°C.

  • Slowly add a solution of bromine (12.33 mmol) in glacial acetic acid (2 mL) dropwise to the solution at 90°C.

  • Continue heating at 90°C for 16 hours.

  • After completion, cool the solution to room temperature and pour it into ice water, stirring for 15 minutes.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the product.

    • Yield: 87.5%

    • Appearance: White solid

Protocol 3: Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-1H-indazole-3-carboxylate[5]
  • To a reaction vessel, add methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 equiv).

  • Add dimethoxyethane as the solvent.

  • Heat the reaction mixture at 80°C for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.

    • Yields: Typically in the range of 60-90% depending on the boronic acid used.

Conclusion

The choice of synthetic route to 5-substituted indazole esters is highly dependent on the specific target molecule and the overall goals of the research program.

  • For the large-scale synthesis of a specific 5-nitroindazole ester, classical cyclization methods starting from readily available materials like 2-amino-5-nitrotoluene offer a cost-effective and scalable solution, despite requiring multiple steps.

  • The intramolecular SNAr approach is highly efficient for specific 1-aryl-5-nitroindazoles and is amenable to one-pot procedures, making it attractive for rapid synthesis.

  • For generating a diverse library of analogues for SAR studies, the post-functionalization strategy via Suzuki-Miyaura cross-coupling of a 5-bromoindazole ester is unparalleled in its versatility and scope.

By understanding the strengths and limitations of each of these synthetic pathways, researchers can make informed decisions to efficiently access the 5-substituted indazole esters required for their drug discovery and development efforts.

References

A Senior Application Scientist's Guide to In Vitro Target Validation for Ethyl 5-methyl-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of state-of-the-art in vitro assays essential for the validation of biological targets for novel chemical entities, specifically focusing on derivatives of the Ethyl 5-methyl-1H-indazole-3-carboxylate scaffold. As a privileged structure in modern medicinal chemistry, indazole derivatives have demonstrated activity against a wide range of biological targets, making robust and precise target validation a critical step in the drug discovery pipeline.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to navigate the complexities of target identification and validation.

The Indazole Scaffold: A Starting Point for Target Hypothesis

The 1H-indazole core is a versatile pharmacophore, with derivatives reported as potent modulators of several key protein families.[2][4] Literature analysis reveals that compounds based on this scaffold frequently target:

  • Protein Kinases: A predominant target class, with indazole derivatives showing inhibitory activity against Epidermal Growth Factor Receptor (EGFR), p21-activated kinase 1 (PAK1), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinase (PI3K), among others.[1][2][5][6] The planar nature of the indazole ring is well-suited to fit into the ATP-binding pocket of many kinases.

  • G-Protein Coupled Receptors (GPCRs): The scaffold is present in marketed drugs like Granisetron, a selective 5-HT3 receptor antagonist, highlighting its utility in modulating this large family of cell surface receptors.[4]

  • Nuclear Receptors (NRs): These ligand-activated transcription factors are another potential target class, given their role in regulating gene expression in response to small molecules.[7][8][9]

This guide will therefore focus on a strategic selection of assays designed to interrogate these three major target classes, providing a logical, tiered approach to confirming the molecular target of a novel indazole derivative.

The Target Validation Workflow: A Triaged Strategy

A successful target validation campaign relies on the sequential and orthogonal application of various assays. The goal is to build a self-validating system where data from distinct methodologies converge to confirm a specific molecular interaction. We propose a workflow that progresses from direct, cell-free systems to more complex, physiologically relevant cellular models.

Validation_Workflow cluster_0 PART A: Cell-Free Assays (Direct Target Interaction) cluster_1 PART B: Cell-Based Assays (Cellular Context & Function) Hit_ID Initial Hit from HTS (e.g., Phenotypic Screen) Biochemical Biochemical / Enzymatic Assays (Functional Modulation) Hit_ID->Biochemical Does it inhibit the purified target? Biophysical Biophysical Binding Assays (Direct Engagement) Hit_ID->Biophysical Does it bind the purified target? Target_Engage Cellular Target Engagement (e.g., CETSA) Biochemical->Target_Engage Does it engage the target in a cell? Biophysical->Target_Engage Functional_Cell Downstream Functional Assays (Signaling & Phenotype) Target_Engage->Functional_Cell Does target engagement lead to a functional cellular outcome? Conclusion Validated Target Functional_Cell->Conclusion

Caption: A logical workflow for validating a biological target, moving from direct in vitro interactions to functional cellular outcomes.

Part A: Cell-Free Assays for Direct Target Engagement & Biochemical Modulation

The foundational step is to determine if the indazole derivative directly interacts with a purified, isolated biological target. These assays are crucial for establishing a direct Structure-Activity Relationship (SAR) and understanding the mechanism of action at a molecular level.[10][11]

Comparison of Primary Cell-Free Assay Platforms
Assay PlatformTarget ClassPrincipleKey Information ProvidedThroughputCausality Insight
Enzymatic Assays Kinases, Other EnzymesMeasures the rate of substrate conversion to product. Can use various readouts (luminescence, fluorescence, radioactivity).[12][13][14]IC50 (Potency), Mechanism of Inhibition (e.g., ATP-competitive).[15]HighConfirms direct modulation of target's catalytic activity.
Surface Plasmon Resonance (SPR) AllMeasures changes in refractive index upon compound binding to an immobilized target, in real-time.[16][17]KD (Affinity), kon/koff (Kinetics), Stoichiometry.MediumProvides high-confidence, quantitative data on the binding event itself.[16]
Differential Scanning Fluorimetry (DSF) All (soluble proteins)Monitors the thermal unfolding of a protein using a fluorescent dye. Ligand binding typically increases the melting temperature (Tm).[18]ΔTm (Binding Confirmation & Stability), KD (Affinity).HighExcellent for fragment screening and confirming direct physical interaction.[18][19]
Radioligand Binding GPCRs, NRsMeasures the displacement of a radiolabeled ligand from the receptor by the test compound.Ki (Binding Affinity).HighThe "gold standard" for receptor binding affinity, though requires radioactive materials.[20]
TR-FRET Co-regulator Recruitment Nuclear ReceptorsMeasures the ligand-dependent interaction between a nuclear receptor and a co-activator or co-repressor peptide.[21]EC50/IC50 (Functional Potency).HighDirectly measures a key functional step in NR activation.[8]
Experimental Protocol: TR-FRET Kinase Assay

This protocol provides a robust, high-throughput method to determine the inhibitory potential of an indazole derivative against a specific protein kinase.[22] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and widely used format.[23]

Objective: To determine the IC50 value of an this compound derivative against Kinase-X.

Materials:

  • Recombinant purified Kinase-X enzyme.

  • Biotinylated peptide substrate for Kinase-X.

  • Europium (Eu)-labeled anti-phospho-substrate antibody (Donor).

  • Streptavidin-Allophycocyanin (SA-APC) conjugate (Acceptor).

  • ATP.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Test Compound (10 mM stock in DMSO).

  • 384-well low-volume assay plates (e.g., white polystyrene).

  • TR-FRET compatible plate reader.

Methodology:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO. A typical 11-point curve might start at 1 mM.

    • Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each compound concentration into the wells of the 384-well plate. Include DMSO-only wells for "no inhibition" (0%) control and wells without enzyme for "full inhibition" (100%) control.

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate mix in assay buffer containing Kinase-X and its biotinylated peptide substrate at their optimal concentrations (previously determined via titration).

    • Dispense 5 µL of this mix into each well containing the plated compound.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in assay buffer at a concentration equal to the Km(ATP) of the kinase to ensure comparability of IC50 data.[15]

    • Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for the determined optimal reaction time (e.g., 60 minutes).

  • Stop & Detect:

    • Prepare a "Stop/Detection" mix containing the Eu-labeled antibody and SA-APC in a suitable buffer (e.g., TRIS-based with EDTA to chelate Mg²⁺ and stop the reaction).

    • Add 10 µL of the Stop/Detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part B: Cell-Based Assays for Target Engagement & Functional Validation

While cell-free assays confirm a direct molecular interaction, they do not guarantee that a compound can enter a cell, engage its target in the complex cellular milieu, and elicit a biological response.[24] Cell-based assays are therefore indispensable for validating a target and advancing a lead compound.[10][25][26]

Key Cell-Based Assay Strategies

Cellular_Assays CETSA Cellular Thermal Shift Assay (CETSA) Principle: Ligand binding stabilizes the target protein against heat-induced denaturation. Readout: Quantification of soluble protein remaining after heat shock (e.g., by Western Blot or AlphaLISA). Advantage: Universal, label-free, confirms intracellular target engagement. Phospho Substrate Phosphorylation Assay Principle: Measures the phosphorylation status of a kinase's direct downstream substrate. Readout: Western Blot, ELISA, or High-Content Imaging using phospho-specific antibodies. Advantage: Directly links target engagement to a proximal functional enzymatic event. Second_Messenger Second Messenger Assay (GPCRs) Principle: Measures changes in intracellular signaling molecules (cAMP, Ca2+, IP1) upon receptor activation/inhibition. Readout: Luminescence (cAMP), Fluorescence (Ca2+), HTRF (IP1). Advantage: Captures the primary functional output of GPCR signaling. Reporter_Gene Reporter Gene Assay (NRs) Principle: A reporter gene (e.g., luciferase) is placed under the control of a DNA response element for a specific nuclear receptor. Readout: Luminescence or fluorescence from the reporter protein. Advantage: Directly measures the transcriptional activity modulated by the NR.

Caption: Comparison of key cell-based assays for validating different target classes.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA™)

CETSA is a powerful biophysical method that allows for the label-free detection of compound binding to its target in intact cells or cell lysates.[18][27] It is based on the principle that ligand binding confers thermal stability to the target protein.[27]

Objective: To confirm that an indazole derivative engages its putative target protein in a cellular environment.

Materials:

  • Cultured cells expressing the target protein.

  • Complete cell culture medium.

  • Test Compound (10 mM stock in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., PBS with protease inhibitors).

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Centrifuge capable of spinning plates/tubes.

  • Method for protein quantification (e.g., Western Blot, ELISA, or AlphaLISA).

Methodology:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with the test compound at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) in culture medium.

  • Cell Harvesting & Lysis:

    • Wash the cells with PBS and harvest them (e.g., by scraping).

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., via freeze-thaw cycles or sonication). This is the "cell lysate" format. For an "intact cell" format, resuspend the harvested cells in PBS.

  • Heat Shock:

    • Aliquot the cell lysate or cell suspension into PCR tubes/plate.

    • Place the tubes/plate in a thermal cycler and apply a temperature gradient. A typical gradient for initial experiments might be 40°C to 70°C in 3°C increments, with one aliquot remaining at room temperature as the non-heated control. Heat for 3 minutes.

  • Separation of Soluble and Aggregated Fractions:

    • After heating, cool the samples to room temperature.

    • Lyse the intact cells (if this format was used) by freeze-thaw.

    • Centrifuge all samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using a quantitative method like Western Blotting.

    • Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against the target protein. Use a loading control (e.g., GAPDH) to normalize.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

    • Normalize the intensity at each temperature to the non-heated control for that treatment group.

    • Plot the percentage of soluble protein versus temperature to generate "melting curves."

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates that the compound has bound to and stabilized its target, confirming cellular engagement.[27]

Conclusion: Building a Self-Validating Data Package

References

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from Ethyl 5-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of Selectivity

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting a wide array of protein kinases.[1][2][3] Derivatives stemming from starting materials like Ethyl 5-methyl-1H-indazole-3-carboxylate have given rise to numerous potent kinase inhibitors investigated for therapeutic use in oncology and inflammatory diseases.[1][4][5] These small molecules, such as Axitinib and Pazopanib, have demonstrated significant clinical efficacy.[1][6] However, the therapeutic window of any kinase inhibitor is intrinsically linked to its selectivity profile. The high degree of conservation within the ATP-binding pocket across the human kinome presents a formidable challenge, often leading to off-target activities.[6]

This guide provides a comprehensive comparison of cross-reactivity profiling strategies for kinase inhibitors derived from the indazole scaffold. We will delve into the causality behind experimental choices, present detailed protocols for state-of-the-art assays, and contextualize the data within relevant signaling pathways. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of kinase inhibitor selectivity and to design more effective and safer therapeutic agents.

Comparative Kinase Selectivity: A Look at Indazole Derivatives

The potency and selectivity of indazole-based inhibitors are profoundly influenced by the nature and position of substituents on the core scaffold. Modifications can dramatically alter interactions within the ATP-binding pocket, leading to distinct cross-reactivity profiles. While a comprehensive public dataset for inhibitors derived specifically from this compound is not consolidated, we can analyze the profiles of well-characterized, structurally related indazole compounds to draw valuable comparisons.

For instance, the multi-kinase inhibitor Pazopanib, which features an indazole core, targets VEGFRs, PDGFRs, and c-KIT.[6] Axitinib, another indazole-based drug, is a potent second-generation inhibitor primarily targeting VEGFR1, VEGFR2, and VEGFR3.[1][6] Yet, even highly selective inhibitors like Axitinib can engage unexpected off-targets, such as Polo-like kinase 4 (PLK4), at higher concentrations.[6] More recent research has focused on developing indazole derivatives with high selectivity for specific targets like PLK4 and Aurora kinases.[7][8][9]

The table below summarizes the inhibitory activity of several exemplary indazole-based compounds against a panel of kinases, illustrating the spectrum of selectivity that can be achieved through chemical modification.

Compound IDPrimary Target(s)IC50 (nM)Key Off-Target(s)IC50 (nM) / % InhibitionSelectivity FoldSource
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-KIT10, 30, 47, 71, 84, 140c-Fms, Itk, Lck, RAF-1, B-RAFData variesMulti-targeted[1][6]
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3PDGFR, c-KIT, PLK41.6, 1.7, 4.2High for VEGFRs[1][6]
Compound 6i VEGFR-224.5Not specifiedNot specifiedNot specified[4]
Compound C05 PLK4< 0.1Broad Panel (10 kinases)>12.55% inhibition for othersHigh for PLK4[7][9]
Compound 15 ASK118.1 (cell-based)Not specifiedNot specifiedNot specified[10]
Compound 17 Aurora A / Aurora B2 / 4Not specifiedNot specifiedDual Inhibitor[8]

Table 1: Comparative inhibition profiles of selected indazole-based kinase inhibitors. This data highlights the diverse selectivity profiles achievable from the indazole scaffold, ranging from multi-targeted agents to highly selective inhibitors.

Methodologies for Cross-Reactivity Profiling: A Practical Guide

A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach, combining direct biochemical assays with cell-based and proteomics methods to build a comprehensive picture of a compound's interaction landscape.

Biochemical Profiling: The Radiometric Assay (Gold Standard)

Expertise & Experience: The radiometric kinase assay is considered the gold standard for quantifying enzymatic activity due to its direct measurement of phosphate incorporation from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.[11][12][13] This method is not reliant on modified substrates or coupling enzymes, which can sometimes produce artifacts.[12] Its universality allows for consistent and robust comparison across virtually any kinase, making it ideal for large-panel screening to determine an initial selectivity profile.[12][13] The choice to run the assay at or near the Michaelis-Menten constant (Km) for ATP, or at physiological ATP concentrations (1 mM), is critical for obtaining biologically relevant IC50 values.[12]

Experimental Protocol: High-Throughput Radiometric Dot Blot Assay [11][14]

  • Reaction Preparation: In a 96-well plate, prepare a kinase reaction mixture containing the purified kinase, a suitable peptide or protein substrate, and the kinase assay buffer.

  • Compound Addition: Add the indazole-based test inhibitor at various concentrations (typically a 10-point dose response). Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate Reaction: Start the kinase reaction by adding the ATP mix, which includes unlabeled ATP and [γ-³²P]ATP (e.g., 0.5 µCi per reaction).[11] Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Spot a small volume of each reaction mixture onto a phosphocellulose (P81) membrane. The phosphorylated substrate will bind to the anionic paper, while unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the membrane multiple times with phosphoric acid to remove unbound radiolabeled ATP.

  • Detection & Quantification: Air dry the membrane and expose it to a phosphor screen. Quantify the radioactivity in each spot using a phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_kinase Kinase + Substrate in Assay Buffer initiate Initiate with [γ-³²P]ATP Mix prep_kinase->initiate prep_inhibitor Test Inhibitor (Dose Response) prep_inhibitor->initiate incubate Incubate at 30°C initiate->incubate stop_rxn Terminate Reaction incubate->stop_rxn spot Spot on P81 Membrane stop_rxn->spot wash Wash Membrane spot->wash detect Phosphorimager Detection wash->detect analysis Data Analysis (IC50 Determination) detect->analysis

Workflow for a radiometric dot blot kinase assay.
Cell-Based Profiling: NanoBRET™ Target Engagement Assay

Expertise & Experience: While biochemical assays are essential, they do not account for cell permeability, target accessibility, or intracellular ATP concentrations. The NanoBRET™ Target Engagement (TE) assay addresses this by measuring compound binding directly within living cells.[15][16] This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® luciferase (the donor) and a fluorescent tracer that binds to the kinase's active site (the acceptor).[16] A test compound that enters the cell and binds to the target kinase will displace the tracer, causing a decrease in the BRET signal.[15] This provides a quantitative measure of intracellular target occupancy and affinity, offering a more physiologically relevant assessment of an inhibitor's potency.

Experimental Protocol: NanoBRET™ Target Engagement Assay [16][17]

  • Cell Transfection: Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 18-24 hours to allow for protein expression.[16][17]

  • Cell Preparation: Harvest the transfected cells and resuspend them in Opti-MEM™ I medium containing 4% FBS. Adjust the cell density to the recommended concentration (e.g., 2 x 10^5 cells/mL).[16]

  • Assay Plating: Dispense the cell suspension into a white 96-well assay plate.

  • Compound and Tracer Addition:

    • Add the test indazole inhibitor at various concentrations to the wells.

    • Add the specific NanoBRET™ fluorescent tracer at a predetermined optimal concentration.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the system to reach equilibrium.[17]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells.[16]

    • Add the substrate solution to all wells.

  • Measurement: Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence (e.g., donor emission at ~460 nm and acceptor emission at ~618 nm).[16]

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for intracellular target engagement.

G cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis transfect Transfect Cells with Kinase-NanoLuc® Plasmid express Incubate 24h for Protein Expression transfect->express harvest Harvest & Resuspend Cells express->harvest plate Plate Cells harvest->plate add_compounds Add Test Inhibitor & Fluorescent Tracer plate->add_compounds incubate Equilibrate for 2h add_compounds->incubate add_substrate Add Nano-Glo® Substrate incubate->add_substrate read Measure Donor & Acceptor Emission add_substrate->read analyze Calculate BRET Ratio & Determine IC50 read->analyze

Workflow for the NanoBRET™ Target Engagement Assay.
Proteomics-Based Profiling: KiNativ™ Platform

Expertise & Experience: To gain an unbiased, system-wide view of an inhibitor's selectivity, activity-based protein profiling (ABPP) methods like KiNativ™ are unparalleled.[18][19] This chemical proteomics platform assesses inhibitor binding to a large portion of the native kinome directly in a complex biological sample (e.g., cell or tissue lysate).[19][20][21] The method uses an ATP- or ADP-based probe that is biotinylated and irreversibly binds to a conserved lysine in the active site of active kinases.[19][20] By pre-incubating the lysate with a test inhibitor, competition for the active site can be measured. The biotinylated peptides are enriched and then identified and quantified by LC-MS/MS.[20] This allows for the simultaneous determination of potency and selectivity against hundreds of kinases in their native state, providing invaluable data on both intended targets and unforeseen off-targets.[18][19]

Experimental Protocol: KiNativ™ Workflow [19][20]

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

  • Inhibitor Incubation: Treat aliquots of the lysate with the indazole-based test inhibitor across a range of concentrations. Include a DMSO vehicle control.

  • Probe Labeling: Add the desthiobiotin-ATP acyl phosphate probe to each lysate and incubate to allow for irreversible labeling of active kinases not occupied by the inhibitor.

  • Proteolysis: Denature the proteins and digest them into peptides using trypsin.

  • Enrichment: Use streptavidin affinity chromatography to enrich the biotin-labeled peptides (i.e., the active-site peptides from the labeled kinases).

  • LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

  • Data Analysis: Compare the abundance of each identified kinase active-site peptide in the inhibitor-treated samples to the DMSO control. A decrease in signal indicates that the inhibitor bound to that kinase and prevented probe labeling. Plot the percent inhibition for each kinase against the inhibitor concentration to determine IC50 values.

Signaling Pathway Context: The "Why" Behind Off-Target Effects

Understanding the biological consequence of cross-reactivity requires placing the on- and off-target kinases into the context of their signaling pathways. Many indazole derivatives target receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR.[6][22] However, off-target inhibition of other kinases, even if less potent, can lead to unexpected cellular effects and toxicities.

For example, Axitinib is a potent VEGFR inhibitor, but it also inhibits PLK4.[6] While VEGFR inhibition blocks angiogenesis, PLK4 is a master regulator of centriole duplication, a critical process in cell division.[7][9] Simultaneous inhibition of these two pathways could have synergistic anti-cancer effects but also potentially unforeseen toxicities in healthy dividing cells.

G cluster_VEGFR On-Target Pathway cluster_PLK4 Off-Target Pathway Indazole_Inhibitor Indazole-Based Inhibitor (e.g., Axitinib) VEGFR VEGFR Indazole_Inhibitor->VEGFR High Potency Inhibition PLK4 PLK4 Indazole_Inhibitor->PLK4 Lower Potency Inhibition PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis & Cell Survival AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Centriole_Dup Centriole Duplication PLK4->Centriole_Dup

On- and off-target effects of an indazole inhibitor.

Conclusion

The development of kinase inhibitors from the this compound scaffold and its relatives continues to be a highly productive area of research. However, achieving the desired therapeutic outcome hinges on a deep and nuanced understanding of an inhibitor's cross-reactivity profile. A tiered and integrated profiling strategy is paramount. Beginning with broad, biochemical screening using methods like the radiometric assay provides a foundational map of selectivity. This should be followed by cell-based target engagement assays, such as NanoBRET™, to confirm intracellular potency and bioavailability. Finally, unbiased proteomics approaches like KiNativ™ offer a comprehensive view of on- and off-target interactions within a native biological system. By rigorously applying these methodologies and interpreting the data within the broader context of cellular signaling networks, researchers can more effectively optimize lead compounds, predict potential toxicities, and ultimately develop safer and more potent kinase-targeted therapies.

References

A Comparative Spectroscopic Guide to Positional Isomers of Ethyl 5-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone for the development of novel therapeutic agents. The nuanced structural variations within this heterocyclic system, particularly the positioning of substituents, can profoundly influence a compound's pharmacological profile. This guide offers an in-depth analysis and comparison of the spectral data for positional isomers of Ethyl 5-methyl-1H-indazole-3-carboxylate, providing a critical resource for unambiguous structural elucidation.

The precise characterization of these isomers—Ethyl 4-methyl-, 5-methyl-, 6-methyl-, and 7-methyl-1H-indazole-3-carboxylate—is paramount for advancing drug discovery programs. Subtle shifts in the location of the methyl group on the benzene ring of the indazole core can lead to significant differences in biological activity and physicochemical properties. This guide will delve into the distinguishing features observable in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), empowering researchers to confidently identify and differentiate these closely related compounds.

The Significance of Isomeric Purity in Drug Development

The indazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. The seemingly minor change in the position of a methyl group can alter the molecule's interaction with its biological target, impact its metabolic stability, and modify its pharmacokinetic profile. Therefore, the ability to unequivocally confirm the isomeric identity of a synthesized compound is not merely an analytical exercise but a fundamental requirement for reproducible and reliable pharmacological studies.

General Synthetic Strategies

The synthesis of ethyl 1H-indazole-3-carboxylates typically involves the cyclization of appropriately substituted precursors. A common and versatile method is the [3+2] cycloaddition of a substituted benzyne with ethyl diazoacetate.[1] The specific starting material, a substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, dictates the position of the methyl group on the resulting indazole ring.

It is crucial to note that the alkylation of the indazole nitrogen can lead to a mixture of N-1 and N-2 isomers.[2] For the purpose of this guide, we will focus on the spectral characteristics of the thermodynamically more stable 1H-indazole tautomers.

Spectroscopic Analysis and Isomer Differentiation

The following sections will detail the expected and observed spectral characteristics for each isomer. While a complete, side-by-side experimental dataset for all four isomers from a single source is not available in the public domain, this guide compiles and predicts the key distinguishing features based on known spectral data of closely related indazole derivatives and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Unambiguous Identification

NMR spectroscopy is the most powerful tool for distinguishing between these positional isomers.[2] The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the methyl substituent.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) provides a unique fingerprint for each isomer. The number of signals, their multiplicities (singlet, doublet, triplet), and their coupling constants (J-values) are diagnostic.

  • Ethyl 4-methyl-1H-indazole-3-carboxylate: This isomer is expected to show three distinct signals in the aromatic region, likely a doublet, a triplet, and another doublet, corresponding to H-5, H-6, and H-7. The methyl group at the 4-position will appear as a singlet in the aliphatic region (around δ 2.5 ppm).

  • This compound: The substitution at the 5-position will simplify the aromatic region. We anticipate a singlet for H-4, and two doublets for H-6 and H-7. The methyl group will be a singlet around δ 2.4-2.5 ppm.

  • Ethyl 6-methyl-1H-indazole-3-carboxylate: Similar to the 5-methyl isomer, the 6-methyl substitution will result in a simplified aromatic pattern. A singlet for H-7 and another for H-5, along with a doublet for H-4 are expected. The methyl group will appear as a singlet.

  • Ethyl 7-methyl-1H-indazole-3-carboxylate: The methyl group at the 7-position will influence the adjacent protons. The aromatic region should display a doublet, a triplet, and another doublet, corresponding to H-6, H-5, and H-4, respectively.

The protons of the ethyl ester group will consistently appear as a quartet (CH₂) around δ 4.4-4.5 ppm and a triplet (CH₃) around δ 1.4-1.5 ppm. The N-H proton of the indazole ring is often broad and can appear over a wide chemical shift range (δ 10-13 ppm), and its observation can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information for structural confirmation. The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the methyl group. The quaternary carbon attached to the methyl group will have a distinct chemical shift.

A key diagnostic feature in the ¹³C NMR spectrum is the chemical shift of the methyl carbon itself, which will be in the aliphatic region (around δ 20-22 ppm). The chemical shifts of the aromatic carbons (C4, C5, C6, C7) and the quaternary carbons of the indazole ring (C3a, C7a) will vary predictably based on the methyl group's position.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecules. All four isomers will exhibit characteristic absorption bands for:

  • N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.

  • C=O stretch (ester): A strong, sharp band around 1700-1720 cm⁻¹.[3]

  • C=C and C=N stretches: Aromatic and heteroaromatic ring vibrations in the 1450-1620 cm⁻¹ region.

  • C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl and methyl groups below 3000 cm⁻¹.

While the overall IR spectra of the isomers will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable and could potentially be used for differentiation with a high-resolution instrument and reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. All four isomers of this compound have the same molecular formula (C₁₁H₁₂N₂O₂) and therefore the same nominal molecular weight (204 g/mol ).

Electron Ionization (EI) mass spectrometry will likely show a prominent molecular ion peak (M⁺) at m/z 204. The fragmentation pattern is expected to be similar for all isomers and will likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 159, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z 131. While the primary fragmentation may not be sufficient to distinguish the isomers, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of the title compounds.

General Synthesis of Ethyl Methyl-1H-indazole-3-carboxylates

This procedure is adapted from the synthesis of related 1H-indazoles.[1]

Materials:

  • Substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (e.g., 4-methyl, 5-methyl, etc.)

  • Ethyl diazoacetate

  • Cesium fluoride (CsF) or Tetrabutylammonium fluoride (TBAF)

  • Anhydrous acetonitrile or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the appropriate substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) in anhydrous acetonitrile or THF, add ethyl diazoacetate (1.5 equiv).

  • Add CsF (2.0 equiv) or TBAF (1.8 equiv) portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc as the eluent to afford the desired Ethyl methyl-1H-indazole-3-carboxylate isomer.

Spectroscopic Characterization Workflow

The following workflow outlines the steps for acquiring and analyzing the spectral data.

Caption: Workflow for the synthesis and spectroscopic identification of Ethyl methyl-1H-indazole-3-carboxylate isomers.

NMR Spectroscopy Protocol:

  • Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse program is sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol:

  • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

Comparative Data Summary

The following table summarizes the key expected spectral data for the four isomers. The ¹H NMR chemical shifts are predicted based on the known effects of methyl substitution on a benzene ring.

IsomerKey ¹H NMR Aromatic Signals (Predicted)Methyl ¹H NMR (ppm)Key IR Bands (cm⁻¹)MS (m/z)
Ethyl 4-methyl-1H-indazole-3-carboxylate ~ δ 7.9 (d), 7.4 (t), 7.2 (d)~ δ 2.5 (s, 3H)~3200 (N-H), ~1710 (C=O)204 (M⁺)
This compound ~ δ 8.0 (s), 7.6 (d), 7.3 (d)~ δ 2.4 (s, 3H)~3200 (N-H), ~1710 (C=O)204 (M⁺)
Ethyl 6-methyl-1H-indazole-3-carboxylate ~ δ 8.0 (d), 7.8 (s), 7.1 (s)~ δ 2.4 (s, 3H)~3200 (N-H), ~1710 (C=O)204 (M⁺)
Ethyl 7-methyl-1H-indazole-3-carboxylate ~ δ 7.9 (d), 7.3 (t), 7.1 (d)~ δ 2.6 (s, 3H)~3200 (N-H), ~1710 (C=O)204 (M⁺)

Note: 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet.

Conclusion

The unambiguous identification of positional isomers of this compound is a critical step in the drug discovery and development process. This guide provides a framework for the synthesis and, most importantly, the detailed spectroscopic analysis required for their differentiation. While IR and MS provide valuable confirmatory data, ¹H and ¹³C NMR spectroscopy are the definitive techniques for distinguishing between these closely related isomers. The predicted differences in the aromatic region of the ¹H NMR spectra, in particular, serve as a reliable diagnostic tool. By employing the methodologies and understanding the spectral nuances outlined in this guide, researchers can ensure the structural integrity of their compounds, leading to more robust and reproducible scientific outcomes.

References

A Senior Application Scientist's Guide to Validating the Antimycobacterial Potential of Novel Indazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The current frontline treatments, while effective for drug-susceptible TB, are lengthy and can have significant side effects, leading to patient non-compliance and the development of resistance[1][2]. This underscores the urgent need for new antitubercular agents with novel mechanisms of action that can shorten treatment duration and combat resistant strains.

Indazole carboxylates and their derivatives have emerged as a promising class of heterocyclic compounds with demonstrated potent antimycobacterial activity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on validating the antimycobacterial potential of these novel compounds. We will delve into their synthesis, mechanism of action, comparative efficacy against standard drugs, and the critical experimental protocols required for their evaluation.

The Indazole Carboxylate Scaffold: Synthesis and Chemical Profile

The indazole ring system is a versatile scaffold in medicinal chemistry. The synthesis of 1H-indazole-3-carboxylic acid, a key precursor, can be achieved through various methods, often starting from o-toluidine or other readily available materials. Derivatization to indazole-3-carboxamides is a common strategy to create libraries of compounds for screening. This typically involves the coupling of substituted aryl or aliphatic amines with 1H-indazole-3-carboxylic acid.

A general synthetic scheme involves the protection of the indazole nitrogen, followed by carboxylation at the 3-position using a strong base like n-butyl lithium and carbon dioxide. Subsequent deprotection and amide coupling with a diverse range of amines yield the final indazole-3-carboxamide derivatives. This modular approach allows for systematic exploration of the structure-activity relationship (SAR).

Unraveling the Mechanism of Action: Targeting Key Mycobacterial Pathways

Several studies suggest that indazole derivatives exert their antimycobacterial effect by inhibiting essential enzymatic pathways in M. tuberculosis. Two prominent targets have been identified: Lipoamide Dehydrogenase (Lpd) and Glutamate Racemase (MurI).

Inhibition of Lipoamide Dehydrogenase (Lpd)

Lipoamide dehydrogenase is a crucial enzyme in the central metabolism and antioxidant defense of M. tuberculosis. It is a component of several key multienzyme complexes, including the pyruvate dehydrogenase complex. Inhibition of Lpd disrupts cellular respiration and energy production. Furthermore, in mycobacteria, Lpd is uniquely involved in the detoxification of reactive nitrogen and oxygen species, making it an attractive drug target. Indazole sulfonamides have been identified as tight-binding inhibitors of Mtb Lpd, demonstrating selectivity over the human homologue. The progression from an indazole to a 2-cyanoindole scaffold has shown a striking improvement in the inhibitor's residence time on the Mtb enzyme, which correlates with enhanced antibacterial activity[3].

G cluster_0 Mycobacterium tuberculosis Cell Indazole_Carboxylate Indazole Carboxylate Derivative Lpd Lipoamide Dehydrogenase (Lpd) Indazole_Carboxylate->Lpd Inhibition PDH_Complex Pyruvate Dehydrogenase Complex Lpd->PDH_Complex Cofactor Detoxification Detoxification Lpd->Detoxification Enables Acetyl_CoA Acetyl-CoA PDH_Complex->Acetyl_CoA Pyruvate Pyruvate Pyruvate->PDH_Complex TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ROS_RNS Oxidative/Nitrosative Stress ROS_RNS->Detoxification caption Indazole Carboxylate Inhibition of Lipoamide Dehydrogenase

Caption: Indazole carboxylates inhibit Lipoamide Dehydrogenase (Lpd) in M. tuberculosis.

Inhibition of Glutamate Racemase (MurI)

Glutamate racemase is essential for the biosynthesis of the mycobacterial cell wall, specifically by providing D-glutamate, a key component of peptidoglycan. The absence of this enzyme in mammals makes it an excellent and specific target for antimicrobial drug development. Some indazole derivatives have been identified as potent inhibitors of glutamate racemase, thereby disrupting cell wall synthesis and leading to bacterial cell death. Molecular docking studies have helped in understanding the binding interactions of these inhibitors within the active site of the enzyme.

G cluster_1 Mycobacterium tuberculosis Cell Wall Synthesis Indazole_Derivative Indazole Derivative MurI Glutamate Racemase (MurI) Indazole_Derivative->MurI Inhibition D_Glutamate D-Glutamate MurI->D_Glutamate L_Glutamate L-Glutamate L_Glutamate->MurI Peptidoglycan Peptidoglycan Synthesis D_Glutamate->Peptidoglycan Cell_Wall Cell Wall Integrity Peptidoglycan->Cell_Wall caption Indazole Derivative Inhibition of Glutamate Racemase

Caption: Indazole derivatives can inhibit Glutamate Racemase (MurI).

Comparative In Vitro Efficacy

The antimycobacterial activity of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against M. tuberculosis.

Performance Against Drug-Susceptible and Drug-Resistant Strains

Several studies have demonstrated the potent activity of indazole derivatives against both drug-susceptible (H37Rv) and drug-resistant strains of M. tuberculosis. The table below summarizes the MIC values for representative indazole derivatives compared to first- and second-line anti-TB drugs.

Compound/DrugMIC (µg/mL) against M. tuberculosis H37RvMIC (µg/mL) against MDR/XDR StrainsReference(s)
Indazole Derivative 1 0.2 - 1.50.4 - 3.0[4]
Indazole Derivative 2 0.5 - 5.01.0 - 10.0[5]
Isoniazid 0.025 - 0.1> 1.0 (Resistant)[6]
Rifampicin 0.05 - 0.2> 2.0 (Resistant)[6]
Pyrazinamide 12.5 - 5012.5 - >100[6]
Ethambutol 1.0 - 5.0> 5.0 (Resistant)[6]
Moxifloxacin 0.125 - 0.50.25 - >4.0[7]

Note: The MIC values are presented as a range compiled from various studies and may vary depending on the specific derivative and experimental conditions.

In Vivo Efficacy in Preclinical Models

While in vitro activity is a critical first step, validation in animal models of tuberculosis is essential to assess the therapeutic potential of a new drug candidate. The murine model is the most commonly used for this purpose. Efficacy is typically evaluated by measuring the reduction in bacterial load (colony-forming units, CFUs) in the lungs and spleen of infected mice after a period of treatment.

Some indolecarboxamides, which are structurally related to indazole carboxylates, have shown excellent efficacy in mouse models of both acute and chronic TB infection[2]. For instance, lead candidates demonstrated a significant reduction in lung CFU counts after oral administration. While specific in vivo efficacy data for a broad range of indazole carboxylates is still emerging, these related findings are highly encouraging. One study on an imidazo[2,1-b]thiazole-5-carboxamide derivative, ND-11543, showed efficacy in a chronic murine TB infection model when dosed at 200 mg/kg for 4 weeks[8].

Safety and Selectivity Profile

An ideal antimicrobial agent should exhibit high potency against the pathogen while having minimal toxicity to host cells. The selectivity of a compound is often expressed as the Selectivity Index (SI), which is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the MIC against the bacteria. A higher SI value indicates greater selectivity.

Indazole derivatives have been evaluated for their cytotoxicity against various mammalian cell lines, such as Vero (monkey kidney epithelial cells) and HEK-293 (human embryonic kidney cells). Many derivatives have shown favorable selectivity indices, suggesting a good safety profile at therapeutically relevant concentrations[4]. For example, some indazole-based aroylhydrazones demonstrated very low toxicity against HEK-293T cells with high selectivity index values[4].

Experimental Protocols

Workflow for Validating Antimycobacterial Potential

G A Synthesis of Indazole Carboxylate Library B In Vitro Screening: MIC Determination (MABA) A->B C Cytotoxicity Assay (e.g., MTT on Vero cells) B->C D Determination of Selectivity Index (SI) C->D E Mechanism of Action Studies (Enzyme Assays, Molecular Docking) D->E Promising Candidates H Lead Optimization D->H Sub-optimal Candidates F In Vivo Efficacy Studies (Murine TB Model) E->F G Pharmacokinetic (PK) and Toxicology Studies F->G G->H H->A caption Experimental workflow for indazole carboxylate validation.

Caption: A streamlined workflow for the validation of novel indazole carboxylates.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a colorimetric method that uses the redox indicator Alamar Blue to measure the metabolic activity of bacteria. Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin, providing a visual readout of growth.

Step-by-Step Methodology:

  • Preparation of Drug Plates:

    • In a 96-well microplate, serially dilute the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • Include positive control wells (bacteria with no drug) and negative control wells (broth only).

    • Also, include wells with known anti-TB drugs (e.g., isoniazid, rifampicin) as reference standards.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv (or other strains) in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to the final desired inoculum concentration.

  • Inoculation and Incubation:

    • Inoculate each well of the drug plate with the bacterial suspension.

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After the initial incubation, add a freshly prepared solution of Alamar Blue and Tween 80 to each well.

    • Re-incubate the plates at 37°C for 24 hours.

    • Visually inspect the plates. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed mammalian cells (e.g., Vero or HEK-293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Expose the cells to serial dilutions of the indazole carboxylate compounds for 48-72 hours.

    • Include wells with untreated cells as a control.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Future Directions and Conclusion

Indazole carboxylates represent a highly promising class of compounds in the fight against tuberculosis. Their potent antimycobacterial activity, including against resistant strains, coupled with novel mechanisms of action, makes them attractive candidates for further development. The structure-activity relationship studies will continue to guide the synthesis of more potent and selective analogs. While in vitro data is compelling, more extensive in vivo efficacy and pharmacokinetic studies are needed to translate this promise into clinical reality. The experimental framework provided in this guide offers a robust approach for the comprehensive validation of these and other novel antitubercular agents.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 5-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 5-methyl-1H-indazole-3-carboxylate, grounding every recommendation in established safety principles and regulatory standards.

The core principle of chemical waste management is that a substance becomes waste once it is no longer intended for use.[1] From that moment, it must be handled according to strict protocols to mitigate risks to human health and the environment.[2][3]

Hazard Assessment and Characterization

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound is not fully available, data from structurally similar compounds and standard chemical hazard assessments indicate that it should be handled with care.[4][5] It is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[6]

Key Hazards:

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]

  • Hazardous Combustion Products: Thermal decomposition can release toxic gases and vapors, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5]

All personnel handling this compound must be trained on its specific hazards and the appropriate emergency response procedures.[7]

Hazard Profile: this compound
CAS Number 1908-01-6[8][9]
Molecular Formula C₁₁H₁₂N₂O₂[8][9]
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[4][6]
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves (chemically compatible), lab coat.[4]
Incompatible Materials Strong oxidizing agents.[5]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[10][11], OSHA 29 CFR 1910.1200[6]
Personal Protective Equipment (PPE) and Handling Precautions

Proper PPE is the first line of defense against chemical exposure. Before beginning any waste handling procedures, ensure the following are correctly worn:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear a lab coat and handle the material with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices.[4]

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.[4]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

Step-by-Step Waste Disposal Protocol

The disposal of this compound must follow a systematic process, from the point of generation to its final collection by trained professionals. This process is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach for hazardous waste management.[11][12]

Immediately upon deciding a material is waste, it must be managed as such.

  • Characterize the Waste: The waste stream containing this compound is classified as hazardous chemical waste.[1] This includes the pure compound, reaction mixtures, and contaminated materials (e.g., filter paper, silica gel).

  • Segregate Incompatibles: This waste must be segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent violent reactions.[1][13] Store waste in designated areas away from general lab traffic.

The choice of container is critical to prevent leaks and reactions.

  • Select a Compatible Container: Use a container that is chemically compatible with the waste. The original product container is often a suitable choice, provided it is in good condition.[13] Food-grade containers (e.g., mayonnaise or pickle jars) are strictly prohibited.[13]

  • Ensure Container Integrity: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[1][12]

  • Keep Containers Closed: Waste containers must remain closed at all times except when adding or removing waste.[1][14] This prevents the release of vapors and protects against spills.

Proper labeling is a regulatory requirement and essential for safety. Every waste container must be clearly labeled.

  • Use a "Hazardous Waste" Label: Affix a completed Hazardous Waste label to the container as soon as the first drop of waste is added.

  • Complete Chemical Identification: The label must include the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[1][13] If it is a mixture, list all components and their approximate percentages.[13]

  • Identify Hazards: Clearly indicate the associated hazards (e.g., "Flammable," "Toxic," "Corrosive").[13]

  • Date the Container: Mark the date when the container becomes full. Full containers should be removed from the laboratory promptly.[13][14]

Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[13]

  • Designate the SAA: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12] A designated portion of a chemical fume hood is a common and acceptable practice.[13]

  • Secondary Containment: Store waste containers within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[1]

  • Storage Limits: A partially filled, properly labeled container can remain in the SAA for up to one year. However, once a container is full, it must be removed from the SAA within three days.[13]

Under no circumstances should hazardous chemical waste be disposed of down the drain or in the regular trash.[1][14][15]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS or Safety Office is responsible for the collection and disposal of hazardous waste.[1]

  • Schedule a Pickup: Submit a chemical waste collection request according to your institution's procedures.[14] Do not transport hazardous waste yourself. Trained EHS staff will collect the waste directly from your laboratory.[14]

  • Licensed Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, often via high-temperature incineration.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for Disposal of this compound A Waste Generated (e.g., unused chemical, reaction mixture) B Is this Hazardous Waste? A->B C Characterize as Hazardous Waste B->C Yes K Consult SDS. Yes, per 29 CFR 1910.1200 B->K D Select Compatible & Leak-Proof Container C->D E Affix 'Hazardous Waste' Label. List full chemical name(s) & hazards. D->E F Place in designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Is container full? F->G H Date the label. Request EHS pickup within 3 days. G->H Yes I Continue to add waste. Keep container closed. G->I No J EHS Collects for Final Disposal H->J I->G

Caption: Decision workflow for compliant hazardous waste disposal.

Spill Response and Decontamination

Accidents can happen, and a clear plan is essential for mitigating their impact.

  • Minor Spills: For small spills, ensure proper ventilation and wear your full PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and sweep it up.[4] Place the contaminated absorbent material into a sealed, properly labeled hazardous waste container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team or EHS.[16]

  • Decontamination of Empty Containers: An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the residue.[1][14] The rinsate (the solvent used for rinsing) is considered hazardous waste and must be collected in a properly labeled container for disposal.[1] After triple-rinsing, deface the original label and the container may be disposed of as regular trash or recycled, depending on institutional policy.[14]

By adhering to these procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with federal and local regulations, protecting yourself, your colleagues, and the environment.

References

A Comprehensive Guide to the Safe Handling of Ethyl 5-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of chemical reagents is the cornerstone of laboratory safety and research integrity. This guide provides essential safety and logistical information for the handling of Ethyl 5-methyl-1H-indazole-3-carboxylate, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, moving beyond mere compliance to a culture of proactive safety. This document is structured to provide a deep, logical understanding of the requisite safety protocols, their underlying principles, and their practical implementation.

Hazard Analysis and Risk Assessment: Understanding the Compound

This compound and its structural analogs are known to present several potential hazards. A thorough understanding of these risks is the first step in establishing a safe handling protocol.

Known and Potential Hazards: Based on data from similar indazole derivatives, this compound should be handled as a potentially hazardous substance. The primary concerns include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

  • Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.

The indazole scaffold is a common motif in biologically active molecules, including some anti-cancer agents.[4][5][6] While the specific toxicological properties of this compound may not be fully elucidated, its potential for biological activity necessitates a cautious approach.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Rationale and Specifications
Hands Chemical-resistant gloves (Nitrile)Nitrile gloves offer good resistance to a range of organic chemicals.[7] For prolonged or high-exposure tasks, consider double-gloving or using thicker, heavy-duty nitrile gloves. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound.
Eyes Safety glasses with side shields or chemical safety gogglesProtects against accidental splashes and airborne particles.[1][3] For operations with a higher risk of splashing, chemical safety goggles are recommended.
Body Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator with organic vapor/particulate cartridgesRecommended when handling the solid compound outside of a fume hood or when there is a potential for aerosol generation. Use a respirator equipped with cartridges appropriate for organic vapors and particulates (a combination cartridge is often suitable).[1]

dot

Caption: PPE selection workflow based on hazard assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.

Preparation:

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within easy reach inside the fume hood.

  • Review SDS: Always have the Safety Data Sheet readily available for reference.

Handling the Solid Compound:

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves before entering the designated handling area.

  • Weighing: If weighing the solid, do so within the fume hood. Use a draft shield if necessary to prevent the solid from becoming airborne.

  • Transfers: When transferring the solid, use a spatula and handle it gently to avoid creating dust.

  • Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove gloves using the proper technique to avoid contaminating your skin. Remove your lab coat and wash your hands thoroughly with soap and water.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][8] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8][9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1][2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Spill Cleanup: For small spills of the solid material:

  • Alert Others: Notify personnel in the immediate area of the spill.

  • Evacuate (if necessary): If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don Appropriate PPE: This may include a respirator if the compound is dusty.

  • Contain the Spill: Gently cover the spill with an absorbent material to prevent it from becoming airborne.[7][11]

  • Clean Up: Carefully scoop the spilled material and absorbent into a labeled hazardous waste container.[7][11][12]

  • Decontaminate: Wipe the spill area with a damp cloth and an appropriate solvent. Dispose of all cleanup materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

dot

Spill_Response Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size & Ventilation Alert->Assess SmallSpill Small Spill (Manageable) Assess->SmallSpill Small LargeSpill Large Spill or Poor Ventilation Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area & Call EHS LargeSpill->Evacuate Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report to EHS Dispose->Report

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including excess compound, weighing papers, and contaminated gloves, should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department. They will ensure it is handled and disposed of in accordance with all local, state, and federal regulations, likely through incineration by a licensed waste disposal company.

By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is an ongoing commitment, and a proactive approach is the best defense against chemical hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.